Phloroglucinol-13C6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and physical properties of Phloroglucinol-13C6
An In-Depth Technical Guide to Phloroglucinol-13C6
Abstract
This compound is the stable isotope-labeled form of phloroglucinol, a benzenetriol with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, methodologies for its synthesis and analysis, and its primary applications in research and drug development. The uniform labeling with Carbon-13 makes it an ideal internal standard for quantitative mass spectrometry-based assays and a powerful tracer for metabolic pathway studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Introduction
Phloroglucinol (benzene-1,3,5-triol) is a phenolic compound used in the synthesis of pharmaceuticals and as a coupling agent in the printing industry.[1][2] In medicine, it is primarily employed as an antispasmodic agent to relieve pain associated with functional disorders of the digestive and biliary tracts.[3][4] Its mechanism of action involves the direct inhibition of smooth muscle contractions, providing relief from cramps and spasms.[3][5][6]
The advent of stable isotope labeling has revolutionized analytical and metabolic research. This compound, in which all six carbon atoms of the benzene ring are replaced with the Carbon-13 (¹³C) isotope, serves as a crucial tool in these advanced studies.[7] The ¹³C isotope is non-radioactive and naturally occurs at a low abundance (approximately 1.1%), meaning that a ¹³C-enriched compound provides a strong, clear signal against a low natural background.[7] This property is invaluable for its use as an internal standard in isotope dilution mass spectrometry (IDMS) for highly accurate quantification of unlabeled phloroglucinol in complex biological matrices.[7][8] Furthermore, its identical chemical properties to the unlabeled analog ensure it follows the same metabolic pathways, making it an excellent tracer for mechanistic studies.[7]
Chemical and Physical Properties
This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the six ¹³C atoms.[7] This similarity is critical for its role as an internal standard, as it ensures identical chromatographic behavior and ionization efficiency in mass spectrometry.[7]
Table 1: Comparison of Physical and Chemical Properties
| Property | Phloroglucinol | This compound |
| IUPAC Name | Benzene-1,3,5-triol | Benzene-1,3,5-triol-1,2,3,4,5,6-¹³C₆ |
| CAS Number | 108-73-6 | 1329497-24-6 |
| Molecular Formula | C₆H₆O₃ | ¹³C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol [1] | 132.06 g/mol [7][9] |
| Appearance | Colorless to beige solid[1] | Not specified, expected to be similar |
| Melting Point | 215-220 °C (anhydrous)[1][10] | Not specified, expected to be similar |
| Solubility | Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine[1][11] | Not specified, expected to be similar |
| Acidity (pKa) | 8.45[1] | Not specified, expected to be similar |
Synthesis and Experimental Protocols
The synthesis of this compound requires the introduction of the ¹³C label at an early stage, utilizing a fully ¹³C-labeled precursor. While various methods exist for synthesizing unlabeled phloroglucinol, such as the hydrolysis of 1,3,5-triaminobenzene, these can be adapted for the labeled version.[7]
A documented approach for regioselective placement of a ¹³C-atom involves a six-step synthesis from acyclic, non-aromatic precursors.[12] A general logical workflow for producing the fully labeled compound is outlined below.
Caption: Logical workflow for the synthesis of this compound.
General Hydrolysis-Based Synthesis Protocol
This protocol is a conceptual adaptation for the synthesis of the ¹³C₆-labeled compound based on established methods for unlabeled phloroglucinol.[7]
-
Starting Material : Begin with a fully labeled precursor such as [¹³C₆]-1,3,5-triaminobenzene.
-
Hydrolysis : Subject the labeled precursor to acidic hydrolysis. This typically involves heating the compound in the presence of a strong acid (e.g., hydrochloric acid).
-
Neutralization : After the reaction is complete, carefully neutralize the solution to precipitate the crude this compound.
-
Purification : The crude product is then purified. Recrystallization from water is a common method.[1] The anhydrous form can be obtained by sublimation.[1]
-
Verification : The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodologies
This compound is a critical tool for the accurate quantification of phloroglucinol in biological samples and for elucidating its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique used to confirm the structure and determine the isotopic purity of this compound.[7]
-
¹H NMR : Proton NMR confirms the chemical structure. In a fully ¹³C-labeled ring, the protons will exhibit complex splitting patterns due to coupling with adjacent ¹³C nuclei, which serves as direct evidence of successful labeling.[7]
-
¹³C NMR : This technique is exceptionally useful for tracing the carbon atoms from this compound through metabolic pathways.[7] The distinct signal of the ¹³C label allows for the identification of metabolites and provides insights into the reaction mechanisms.
Mass Spectrometry (MS)
Mass spectrometry is used for the sensitive detection and quantification of this compound.
-
Isotope Dilution MS : this compound is the ideal internal standard for quantifying unlabeled phloroglucinol.[7][9] It co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass (M+6).[7] This allows for precise correction of sample loss during preparation and instrumental variability.[7]
-
LC-MS/MS Protocol : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this analysis.[7][8]
-
Sample Preparation : Plasma samples (e.g., 100 µL) are spiked with a known concentration of this compound internal standard solution (e.g., 500 ng/mL).[8]
-
Extraction : A liquid-liquid extraction is performed using a solvent like ethyl acetate to isolate the analyte and internal standard from the biological matrix.[8]
-
Chromatography : The extracted sample is injected into an HPLC system for separation, often using a reverse-phase column.[13]
-
Detection : The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both the analyte and the internal standard.
-
Quantification : The concentration of phloroglucinol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
-
Caption: Experimental workflow for bioanalysis using this compound.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for pharmacokinetic (PK) and bioequivalence studies of phloroglucinol.[14] Its use ensures the accuracy and reliability of the data generated in these clinical and preclinical trials.
Beyond quantification, this compound is a valuable tool for studying the mechanism of action and metabolism of phloroglucinol. As an antispasmodic, phloroglucinol acts by relaxing smooth muscle.[15] The key pathways influenced include the inhibition of voltage-dependent calcium channels and phosphodiesterase (PDE) enzymes.[3][5][6] By using the ¹³C₆-labeled version, researchers can trace its journey through these pathways, identify metabolites, and gain a deeper understanding of its therapeutic effects.
Caption: Phloroglucinol's mechanism of action on smooth muscle cells.
Conclusion
This compound is an indispensable tool in modern pharmaceutical research and development. Its properties as a stable, non-radioactive, isotopically labeled compound make it the gold standard for quantitative bioanalysis of phloroglucinol. Its application in metabolic studies provides crucial insights into the drug's mechanism of action and disposition. This guide has summarized the key technical aspects of this compound, providing a foundational resource for scientists working in drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. vinmec.com [vinmec.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 6. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1329497-24-6 | Benchchem [benchchem.com]
- 8. CN116593623A - A high-sensitivity liquid chromatography tandem mass spectrometry method for the determination of phloroglucinol concentration in human plasma - Google Patents [patents.google.com]
- 9. Phloroglucinol 13C6 | 1329497-24-6 [artmolecule.fr]
- 10. Phloroglucinol | CAS#:108-73-6 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpns.com [ijrpns.com]
- 14. europeanreview.org [europeanreview.org]
- 15. centurionhealthcare.com [centurionhealthcare.com]
Phloroglucinol-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phloroglucinol-13C6, a stable isotope-labeled derivative of phloroglucinol. This document is intended for researchers and scientists in drug development and related fields, offering comprehensive data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Properties of this compound
This compound is a critical tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry ensures high accuracy and precision in the quantification of unlabeled phloroglucinol.
| Property | Value | Reference |
| CAS Number | 1329497-24-6 | [1][2][3][4][5] |
| Molecular Formula | ¹³C₆H₆O₃ | [1] |
| Molecular Weight | 132.06 g/mol | [1] |
| Synonyms | 1,3,5-Benzenetriol-13C6, 1,3,5-Trihydroxybenzene-13C6, sym-Trihydroxybenzene-13C6 | [3][5] |
| Applications | Internal standard for mass spectrometry, research chemical | [1][4] |
Quantitative Analysis Using this compound: An Exemplary Protocol
The following is a detailed methodology for the quantification of phloroglucinol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of established methods for phloroglucinol analysis.
Materials and Reagents
-
Phloroglucinol (unlabeled analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of phloroglucinol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the phloroglucinol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Phloroglucinol: m/z 125.0 → 56.9
-
This compound: m/z 131.0 → 62.9 (predicted)
-
Data Analysis
-
Quantify the peak areas of phloroglucinol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of phloroglucinol in the unknown samples from the calibration curve.
Bioanalytical Workflow and Signaling Pathway
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Bioanalytical workflow using a stable isotope-labeled internal standard.
Phloroglucinol's Anti-Inflammatory Signaling Pathway
Phloroglucinol has been shown to exert anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 signaling pathway. The diagram below illustrates this proposed mechanism.
Proposed anti-inflammatory signaling pathway of phloroglucinol.
References
- 1. This compound | 1329497-24-6 | Benchchem [benchchem.com]
- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
A Technical Guide to the Isotopic Purity and Enrichment of Phloroglucinol-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phloroglucinol-13C6, a stable isotope-labeled compound critical for quantitative analysis in pharmaceutical research and development. This document outlines the key quality attributes of this compound, including its isotopic purity and enrichment, and provides detailed methodologies for its characterization. Furthermore, it illustrates its primary application as an internal standard in isotope dilution mass spectrometry (IDMS).
Core Concepts: Isotopic Purity and Enrichment
In the context of this compound, it is crucial to distinguish between chemical purity, isotopic purity, and isotopic enrichment.
-
Chemical Purity: This refers to the percentage of the compound that is chemically phloroglucinol, irrespective of its isotopic composition. It is typically determined by methods such as High-Performance Liquid Chromatography (HPLC).
-
Isotopic Purity: This specifies the percentage of the molecule that contains only the desired isotopes, in this case, six ¹³C atoms and six hydrogen atoms. It is a measure of how much of the labeled compound has the exact intended isotopic composition.
-
Isotopic Enrichment: This is the percentage of a specific isotope at a particular atomic position. For this compound, it refers to the abundance of the ¹³C isotope at each of the six carbon positions of the benzene ring. High isotopic enrichment is crucial to minimize interference from naturally occurring isotopes.
Quantitative Data for this compound
The quality of this compound is paramount for its use in sensitive analytical applications. The following tables summarize typical specifications for chemical purity and isotopic enrichment available from commercial suppliers.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | >95% | HPLC |
| Chemical Purity | Not less than 90% | HPLC |
| Chemical Purity | Minimum 98.00% | Not Specified |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | Minimum 99% ¹³C | Mass Spectrometry / NMR |
Experimental Protocols
Accurate characterization of this compound is essential for its reliable use. The following sections detail representative experimental protocols for its synthesis and analysis.
Synthesis of a Uniformly ¹³C-Labeled Aromatic Ring (Representative Protocol)
While the precise, proprietary synthesis of commercial this compound is not publicly detailed, a general approach for creating a uniformly ¹³C-labeled benzene ring can be illustrated. The following is a representative protocol adapted from the synthesis of other fully ¹³C-labeled aromatic compounds, such as ¹³C₆-Indole-3-Acetic Acid derived from ¹³C₆-aniline.
Objective: To synthesize a ¹³C₆-labeled aromatic precursor which can then be chemically modified to yield this compound.
Materials:
-
[U-¹³C₆]Aniline (or another suitable ¹³C₆-benzene derivative)
-
Acids, bases, and solvents as required for subsequent chemical transformations (e.g., diazotization, hydroxylation).
Procedure:
-
Starting Material: Begin with a commercially available, uniformly ¹³C-labeled benzene derivative, such as [U-¹³C₆]aniline, which has an isotopic enrichment of >99 atom % ¹³C.
-
Diazotization: Convert the aniline amino group into a diazonium salt. This is a versatile intermediate. This can be achieved by reacting the ¹³C₆-aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).
-
Hydroxylation: The diazonium salt can be converted to a phenol derivative through hydrolysis, typically by warming the acidic solution. To introduce three hydroxyl groups to form a phloroglucinol structure, more complex multi-step synthetic transformations would be necessary, potentially involving protection and deprotection of hydroxyl groups and directed hydroxylation reactions.
-
Purification: The crude this compound is then purified using techniques such as column chromatography (e.g., silica gel) and recrystallization to achieve high chemical purity.
-
Characterization: The final product is thoroughly characterized by NMR and mass spectrometry to confirm its chemical structure, chemical purity, and isotopic enrichment.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.
Objective: To quantify the ¹³C enrichment in this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR Spectrum: Acquire a standard proton NMR spectrum. In a fully ¹³C-labeled benzene ring, the protons will exhibit complex splitting patterns due to ¹J(¹³C-¹H) and ²J(¹³C-¹H) coupling, providing initial confirmation of labeling.
-
¹³C NMR Spectrum: Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure accurate signal integration:
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms to ensure full relaxation between scans.
-
Employ proton decoupling to collapse the ¹³C-¹H splitting, resulting in single sharp signals for each carbon environment.
-
The Nuclear Overhauser Effect (NOE) should be suppressed (e.g., using inverse-gated decoupling) to ensure that signal intensities are directly proportional to the number of nuclei.
-
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic carbons of this compound.
-
To determine isotopic enrichment, one can compare the integral of the ¹³C signals to the integral of a known concentration of an internal standard with a natural abundance of ¹³C.
-
Alternatively, the absence of signals at the chemical shifts corresponding to the unlabeled phloroglucinol in a highly concentrated sample provides evidence of high isotopic enrichment.
-
Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is used to determine the chemical purity of this compound and to confirm its mass, which also serves as a verification of its isotopic composition.
Objective: To assess the chemical purity and confirm the mass of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).
Procedure:
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) is commonly used.
-
Detection: A UV detector set at a wavelength where phloroglucinol has significant absorbance (e.g., ~268 nm).
-
Analysis: Inject a known concentration of the this compound solution. The chemical purity is determined by integrating the area of the main peak and any impurity peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Mass Analysis (MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is suitable for phloroglucinol, which will be detected as the [M-H]⁻ ion.
-
Mass-to-Charge Ratio (m/z): The expected m/z for the [M-H]⁻ ion of this compound (¹³C₆H₆O₃, molecular weight ≈ 132.06 g/mol ) is approximately 131.05. This is 6 mass units higher than the unlabeled phloroglucinol (¹²C₆H₆O₃, molecular weight ≈ 126.11 g/mol ), which would have an [M-H]⁻ ion at m/z ≈ 125.02.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can be used to measure the exact mass of the molecule, which should be consistent with the theoretical exact mass of the ¹³C₆ isotopologue.
-
Application Workflow: Isotope Dilution Mass Spectrometry (IDMS)
A primary application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of unlabeled phloroglucinol in complex matrices like plasma or tissue samples.
Caption: Workflow for quantitative analysis using this compound as an internal standard in IDMS.
This workflow highlights how the addition of a known quantity of the stable isotope-labeled standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response, leading to highly accurate and precise quantification.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its high isotopic enrichment and chemical purity enable the development of robust and reliable quantitative assays. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this critical analytical standard, ensuring data of the highest quality and integrity in research and drug development.
The Unseen Influence: A Technical Guide to the Natural Abundance of ¹³C in Phloroglucinol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug development and quality control, even the smallest, naturally occurring phenomena can have a significant impact on data interpretation. One such phenomenon is the natural abundance of the stable isotope Carbon-13 (¹³C). This in-depth technical guide explores the core principles of ¹³C's natural abundance and its tangible effects on the two primary analytical techniques used for phloroglucinol analysis: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding and accounting for the ¹³C isotope effect is paramount for accurate quantification and structural elucidation of phloroglucinol and its derivatives.
The ¹³C Isotope: A Natural Constant
Carbon, the backbone of organic molecules like phloroglucinol, exists predominantly as the ¹²C isotope. However, approximately 1.1% of all carbon atoms are the heavier ¹³C isotope. While seemingly insignificant, this natural abundance has direct and measurable consequences in analytical chemistry.
Impact on Mass Spectrometry Analysis of Phloroglucinol
In mass spectrometry, the presence of ¹³C gives rise to what is known as the M+1 peak. For a molecule of phloroglucinol (C₆H₆O₃), the monoisotopic mass (M), calculated using the most abundant isotopes (¹²C, ¹H, and ¹⁶O), is approximately 126.03 g/mol . However, due to the natural abundance of ¹³C, a small but detectable percentage of phloroglucinol molecules will contain one ¹³C atom, resulting in a mass of approximately 127.03 g/mol . This gives rise to a peak at m/z M+1 in the mass spectrum.
Quantitative Implications of the M+1 Peak
The relative intensity of the M+1 peak is directly proportional to the number of carbon atoms in the molecule. This relationship can be used to confirm the molecular formula of an unknown compound or to check for the presence of co-eluting impurities.
Theoretical M+1 Peak Intensity for Phloroglucinol:
The probability of a phloroglucinol molecule containing one ¹³C atom can be calculated as follows:
-
Formula: C₆H₆O₃
-
Number of Carbon Atoms (n): 6
-
Natural Abundance of ¹³C (A): ~1.1% or 0.011
Relative Intensity of M+1 peak ≈ n * A * 100%
Relative Intensity of M+1 peak ≈ 6 * 0.011 * 100% ≈ 6.6%
This means that the M+1 peak for phloroglucinol is expected to be approximately 6.6% of the intensity of the molecular ion peak (M). In high-resolution mass spectrometry, this theoretical value can be compared to the experimental data to verify the elemental composition.
Data Presentation: Mass Spectrometry of Phloroglucinol
| Parameter | Theoretical Value | Experimental Observation (Typical) |
| Molecular Formula | C₆H₆O₃ | Confirmed by high-resolution MS |
| Monoisotopic Mass (M) | 126.0317 g/mol | m/z 125.0244 ([M-H]⁻ in negative ion mode) |
| M+1 Peak | m/z 127.0351 | m/z 126.0277 ([M-H]⁻ with one ¹³C) |
| Relative Intensity of M+1 | ~6.6% of M peak | Consistent with theoretical prediction |
Note: Experimental values are often observed in negative ion mode as the deprotonated molecule [M-H]⁻.
Experimental Protocol: Quantitative Analysis of Phloroglucinol by LC-MS
A typical Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of phloroglucinol involves the following steps:
-
Sample Preparation: Phloroglucinol standards and samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: An aliquot of the sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate phloroglucinol from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source. The mass spectrometer is operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 125.0.
-
Data Analysis and ¹³C Correction:
-
The peak area of the molecular ion (m/z 125.0) is integrated.
-
For accurate quantification, especially in metabolic labeling studies, the contribution of the ¹³C isotope to the M+1 peak of other compounds at the same nominal mass must be considered.
-
Software tools are available to perform natural abundance correction, which mathematically removes the contribution of naturally occurring isotopes to the measured ion intensities.
-
Logical Workflow for MS Data Correction
Caption: Workflow for ¹³C correction in quantitative MS analysis.
Impact on NMR Spectroscopy Analysis of Phloroglucinol
In Nuclear Magnetic Resonance (NMR) spectroscopy, the natural abundance of ¹³C has two main effects: it allows for the direct detection of the carbon skeleton, and it causes small but significant perturbations in the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The low natural abundance of ¹³C means that the probability of two adjacent ¹³C atoms in the same molecule is very low (approximately 0.012%). As a result, ¹³C-¹³C coupling is generally not observed in a standard ¹³C NMR spectrum, which simplifies the spectrum to a series of singlets (in a proton-decoupled experiment), with each unique carbon atom giving rise to a distinct peak.
¹³C NMR Chemical Shifts for Phloroglucinol:
Due to the symmetry of the phloroglucinol molecule, only two distinct carbon signals are expected in the ¹³C NMR spectrum.
| Carbon Position | Chemical Shift (δ) in ppm (in DMSO-d₆) |
| C1, C3, C5 (-OH) | ~159 ppm |
| C2, C4, C6 (-H) | ~95 ppm |
¹³C Satellites in ¹H NMR Spectroscopy
The 1.1% of molecules containing a ¹³C atom will exhibit coupling between the ¹³C nucleus and any directly attached protons (¹JCH). This coupling results in small satellite peaks flanking the main ¹H signal from the ¹²C-bound protons. The intensity of each satellite is approximately 0.55% of the central peak.
For phloroglucinol, the proton signal for H2, H4, and H6 would be a singlet in the ¹H NMR spectrum. However, a closer look at the baseline would reveal these ¹³C satellites. While often overlooked in routine analysis, these satellites can provide valuable information about C-H connectivity and can be crucial in structural elucidation. In quantitative NMR (qNMR), these satellite signals must be accounted for to ensure accurate integration of the main proton peak.
Experimental Protocol: Quantitative ¹H NMR of Phloroglucinol
-
Sample Preparation: An accurately weighed amount of phloroglucinol and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full magnetization recovery between scans.
-
Data Processing and Integration:
-
The spectrum is phased and baseline corrected.
-
The signals for both phloroglucinol and the internal standard are integrated.
-
Crucially, the integration region for the phloroglucinol proton signal should be wide enough to include the ¹³C satellites. Alternatively, if the satellites are well-resolved, they can be excluded from the integration of the main peak, but this must be done consistently for all samples and standards.
-
-
Calculation: The concentration of phloroglucinol is calculated based on the integral ratio of the analyte to the internal standard, their respective number of protons, and their molecular weights.
Logical Relationship in qNMR
Caption: Key considerations for accurate quantitative NMR analysis.
Conclusion
The natural abundance of ¹³C is a fundamental aspect of the chemical world that directly influences the analytical data obtained for phloroglucinol. In mass spectrometry, it manifests as the M+1 peak, providing a valuable tool for formula confirmation but also a potential source of error in quantitative analysis if not properly corrected. In NMR spectroscopy, it is the very basis of ¹³C NMR and introduces the phenomenon of ¹³C satellites in ¹H NMR, which must be considered for accurate quantification. For researchers, scientists, and drug development professionals, a thorough understanding and methodical approach to addressing the effects of ¹³C natural abundance are essential for generating reliable and accurate analytical results for phloroglucinol and other pharmaceutical compounds.
Metabolic Fate of Phloroglucinol-¹³C₆ in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of Phloroglucinol-¹³C₆ in biological systems. Phloroglucinol, a trihydroxybenzene compound, is utilized in pharmaceutical applications for its spasmolytic properties. The use of ¹³C₆-labeled phloroglucinol is instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, providing a precise method for tracing and quantifying the compound and its metabolites. This document summarizes the current understanding of phloroglucinol's pharmacokinetics, metabolic pathways, and the analytical methodologies employed for its study. While specific studies on the ¹³C₆-labeled variant are not available in the public domain, the metabolic pathways are expected to be identical to those of the unlabeled compound. The ¹³C₆ isotope serves as a tracer and does not alter the biochemical behavior of the molecule.
Introduction
Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound with a history of use in medicine, primarily as an antispasmodic agent for treating conditions related to the digestive and biliary tracts.[1][2] Understanding its metabolic journey is crucial for optimizing its therapeutic use and ensuring its safety. Stable isotope labeling, specifically with Carbon-13 (¹³C), is a powerful technique in drug metabolism studies. Phloroglucinol-¹³C₆, in which all six carbon atoms of the benzene ring are replaced with ¹³C, allows for unambiguous detection and quantification by mass spectrometry, distinguishing it from endogenous compounds. This guide will detail the known metabolic pathways of phloroglucinol and provide protocols for studying its ¹³C₆-labeled counterpart.
Pharmacokinetics and Data Presentation
Following oral administration, phloroglucinol is rapidly absorbed, with peak plasma concentrations reached quickly.[3] Its bioavailability is moderate, and it undergoes significant first-pass metabolism.[4][5] The elimination half-life is relatively short, indicating rapid clearance from the body.[3]
Table 1: Pharmacokinetic Parameters of Phloroglucinol in Humans After Oral Administration
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.26 - 0.75 hours | [3][5] |
| Peak Plasma Concentration (Cₘₐₓ) | 384.25 ± 125.14 ng/mL to 536.0 ± 144.8 ng/mL | [5][6] |
| Area Under the Curve (AUC₀₋t) | 459.5 ± 81.03 ng·h/mL to 491.8 ± 95.17 ng·h/mL | [6] |
| Elimination Half-Life (t₁/₂) | Approximately 1.3 - 1.77 hours | [3][5] |
| Absolute Oral Bioavailability (Fₐᵦₛ) | 42% | [5] |
Table 2: Urinary Excretion of Phloroglucinol in Humans (0-6 hours post-dose)
| Excreted Form | Percentage of Administered Dose | Reference |
| Unchanged Phloroglucinol | < 3% | [5] |
| Total Phloroglucinol (after deconjugation) | > 80% | [5] |
Metabolic Pathways
The primary metabolic pathway for phloroglucinol in biological systems is Phase II conjugation . Due to its three hydroxyl groups, phloroglucinol is a prime substrate for glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.
Glucuronidation and Sulfation
The main biotransformation route for phloroglucinol is conjugation with glucuronic acid and sulfate.[1][5] The liver is the primary site for this metabolism.[1] The resulting glucuronide and sulfate conjugates are then eliminated, predominantly through the kidneys into the urine.[1][4] While the existence of both conjugates is known, the quantitative ratio between them has not been detailed in the available literature.
Potential for Ring Cleavage
There is currently no evidence in the reviewed literature to suggest that the aromatic ring of phloroglucinol undergoes cleavage as a significant metabolic pathway in humans or animals. The primary mechanism of elimination appears to be the conjugation of the intact ring.
Diagram 1: Proposed Metabolic Pathway of Phloroglucinol```dot
digraph "Phloroglucinol Metabolism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Metabolic Pathway of Phloroglucinol", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Phloroglucinol [label="Phloroglucinol-¹³C₆"]; Conjugation [label="Phase II Metabolism\n(Glucuronidation & Sulfation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites [label="Phloroglucinol-¹³C₆-Glucuronide\nPhloroglucinol-¹³C₆-Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Urinary Excretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Phloroglucinol -> Conjugation; Conjugation -> Metabolites; Metabolites -> Excretion; }
Caption: General workflow for a human ADME study.
Sample Collection
-
Blood: Serial blood samples are collected at predefined time points post-dose to characterize the plasma concentration-time profile.
-
Urine and Feces: Total urine and feces are collected at intervals to determine the extent and routes of excretion.
Sample Preparation
-
Protein Precipitation: To a plasma sample, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase. [7]2. Centrifugation: Centrifuge to remove any particulate matter. [7]3. Direct Injection: The supernatant can often be directly injected into the LC-MS/MS system.
-
Homogenization: Homogenize the fecal sample with water or a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. [8]3. Concentration and Reconstitution: Concentrate the extract and reconstitute it in the mobile phase.
Analytical Methodology: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of phloroglucinol and its metabolites. [6]
-
Chromatography: A C18 reverse-phase column is typically used for separation. [6]* Mobile Phase: A gradient of methanol or acetonitrile in water with a small amount of formic acid is commonly employed. [6]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The ¹³C₆ label results in a 6 Dalton mass shift, allowing for clear differentiation from the unlabeled compound.
| Parameter | Value | Reference |
| Column | C18 | [6] |
| Mobile Phase | Methanol/water with 0.02% formic acid | [6] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [6] |
| MRM Transition (Unlabeled) | m/z 125.0 → 56.9 | [6] |
| MRM Transition (¹³C₆-labeled) | m/z 131.0 → 60.9 (projected) |
Conclusion
The metabolic fate of Phloroglucinol-¹³C₆ is predicted to follow that of its unlabeled counterpart, with rapid absorption, significant Phase II metabolism via glucuronidation and sulfation, and prompt urinary excretion of the conjugated metabolites. The use of ¹³C₆ labeling provides a robust tool for detailed pharmacokinetic and metabolism studies. The experimental protocols outlined in this guide offer a framework for conducting such studies to further refine our understanding of phloroglucinol's disposition in biological systems, which is essential for its continued safe and effective therapeutic application. Further research is warranted to quantify the relative contributions of glucuronidation and sulfation and to definitively rule out other minor metabolic pathways.
References
- 1. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 2. go.drugbank.com [go.drugbank.com]
- 3. europeanreview.org [europeanreview.org]
- 4. [Bioavailability of phloroglucinol in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis for Phloroglucinol-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a stable isotope-labeled compound like Phloroglucinol-13C6 is a critical document that guarantees its identity, purity, and isotopic enrichment. For researchers in drug development and metabolism studies, where this molecule serves as an invaluable internal standard, a thorough understanding of its CoA is paramount for ensuring data integrity and the validity of experimental results. This guide provides a detailed breakdown of the information presented in a typical this compound CoA, including the experimental methodologies employed for its characterization.
Understanding the Core Data: A Quantitative Summary
A Certificate of Analysis for this compound provides a suite of quantitative data that certifies the quality of the material. The following tables summarize the key parameters you will find on a typical CoA.
Table 1: General Properties and Identification
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1329497-24-6 |
| Molecular Formula | ¹³C₆H₆O₃ |
| Molecular Weight | 132.07 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, ethanol, and methanol |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Enrichment | qNMR or Mass Spectrometry | ≥99 atom % ¹³C |
| Unlabeled Phloroglucinol | Mass Spectrometry | ≤1% |
Table 3: Impurity Profile
| Impurity | Method | Specification |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤1.0% |
| Related Substances | HPLC | Individual impurity ≤0.5%, Total impurities ≤1.0% |
The Science Behind the Specifications: Experimental Protocols
The data presented in the CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is a measure of the percentage of the desired compound in the material, excluding isotopic variations and specified impurities. A common method is Reverse-Phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition could be 95:5 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 268 nm.
-
Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.
Isotopic Enrichment Analysis by Quantitative NMR (qNMR) and Mass Spectrometry
Isotopic enrichment defines the percentage of molecules in which the carbon atoms are the ¹³C isotope. This is a critical parameter for an internal standard.
a) Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
qNMR is a primary ratio method that can be used to determine both purity and isotopic enrichment without the need for an identical reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis: The integral of a well-resolved signal from this compound is compared to the integral of a signal from the internal standard. The ¹³C satellites in the ¹H NMR spectrum, which arise from coupling between ¹H and ¹³C, can be used to determine the ¹³C enrichment at specific positions. For a fully labeled compound, the absence of signals corresponding to the unlabeled species is a strong indicator of high isotopic enrichment.
b) Mass Spectrometry (MS):
Mass spectrometry is used to determine the distribution of isotopic masses in the sample.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the primary ion of interest will have an m/z corresponding to the fully ¹³C-labeled molecule.
-
Data Analysis: The relative intensities of the ion corresponding to this compound (M+6) and the ion corresponding to the unlabeled phloroglucinol (M) are compared. The isotopic enrichment is calculated based on the ratio of these intensities.[1]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, the logical flow of a Certificate of Analysis, and a typical analytical workflow.
Conclusion
The Certificate of Analysis for this compound is more than just a piece of paper; it is a comprehensive scientific report that provides the end-user with the confidence to use the material in their critical research. By understanding the data presented and the analytical techniques used to generate that data, researchers can ensure the accuracy and reproducibility of their experiments, ultimately contributing to the advancement of pharmaceutical and scientific research. Always retain the CoA for your records, as it is a key component of good laboratory practice and regulatory compliance.
References
A Technical Guide to the Discovery and Synthesis of Labeled Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery and seminal synthetic routes to phloroglucinol, with a core focus on the first synthesis of an isotopically labeled variant. It includes detailed experimental protocols, quantitative data, and visual diagrams of key chemical and biological pathways to serve as a comprehensive resource for researchers.
Introduction
Phloroglucinol, or 1,3,5-trihydroxybenzene, is a deceptively simple aromatic compound with significant industrial and pharmaceutical relevance. It serves as a key building block in the synthesis of a wide array of products, from pharmaceuticals and explosives to dyes and coupling agents.[1] Its derivatives are found extensively in nature as secondary metabolites in plants and microorganisms, exhibiting a broad spectrum of biological activities.[2][3] This guide details its initial isolation and classic chemical synthesis, before delving into the nuanced methodology required for the first regioselective synthesis of a carbon-13 labeled phloroglucinol, a critical tool for metabolic studies and reaction mechanism analysis.
Discovery and Early Synthesis
Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. He prepared the compound by treating phloretin—a natural flavonoid found in the bark of fruit trees—with potassium hydroxide.[1] This degradative method established the foundational link between phloroglucinol and the A-ring of flavonoids.
One of the earliest and most well-documented laboratory-scale syntheses proceeds from 2,4,6-trinitrobenzoic acid. This classic route, detailed in Organic Syntheses, involves the reduction of the nitro groups to form a triamine intermediate, which is subsequently hydrolyzed to yield phloroglucinol.[1][4]
Classical Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of phloroglucinol from 2,4,6-trinitrobenzoic acid.
References
A Technical Guide to the Stability and Long-Term Storage of Phloroglucinol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Phloroglucinol-¹³C₆. It includes a summary of stability data, detailed experimental protocols for stability assessment, and an exploration of its degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other applications utilizing this isotopically labeled compound.
Introduction to Phloroglucinol-¹³C₆
Phloroglucinol-¹³C₆ is a stable, isotopically labeled form of Phloroglucinol, a benzenetriol with various applications in the pharmaceutical and chemical industries. The incorporation of six carbon-13 atoms into the benzene ring makes it an ideal internal standard for quantitative analysis of unlabeled Phloroglucinol using mass spectrometry and a valuable tool in metabolic and pharmacokinetic studies.[1] Its stability is a critical factor for its use as a reliable analytical standard.
Long-Term Storage and Stability
Proper storage is crucial for maintaining the integrity and purity of Phloroglucinol-¹³C₆. The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.
Recommended Storage Conditions
To ensure its long-term stability, Phloroglucinol-¹³C₆ should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C) | Slows down potential degradation processes. |
| Light | Protected from light (e.g., in an amber vial or dark container) | Phloroglucinol is known to be light-sensitive.[2] |
| Atmosphere | In a tightly sealed container | Protects from moisture and atmospheric oxygen. |
| Moisture | Dry environment | Phloroglucinol is hygroscopic (absorbs moisture from the air).[3] |
One supplier indicates that Phloroglucinol-¹³C₆ is stable for at least one year when stored under these recommended conditions.
Physicochemical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₆O₃ |
| Molecular Weight | Approximately 132.07 g/mol |
| CAS Number | 1329497-24-6 |
| Appearance | Powder |
| Purity | Typically ≥98% |
Degradation of Phloroglucinol-¹³C₆
The degradation of Phloroglucinol-¹³C₆ is expected to follow the same pathways as unlabeled Phloroglucinol. Forced degradation studies on Phloroglucinol have shown that it is most susceptible to degradation under oxidative and alkaline conditions.[4] It exhibits greater stability under acidic, dry heat, and photolytic stress.[4]
Tautomerism
Phloroglucinol exists in a tautomeric equilibrium with its keto form, 1,3,5-cyclohexanetrione.[5] This equilibrium is an important consideration in its chemistry and potential degradation pathways.
Caption: Tautomeric equilibrium of Phloroglucinol.
Anaerobic Microbial Degradation Pathway
While not a primary concern for the chemical stability during storage, the anaerobic microbial degradation pathway of Phloroglucinol has been studied and provides insight into its potential breakdown. The process involves the initial reduction to dihydrophloroglucinol, followed by ring cleavage and subsequent conversion to short-chain fatty acids and acetyl-CoA.
References
- 1. web.viu.ca [web.viu.ca]
- 2. CN103086847A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 3. Analysis of Phloroglucinol, Phloroglucinol Content of Liquids, Phloroglucinol Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. ijrpns.com [ijrpns.com]
- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Analysis of Phloroglucinol using Phloroglucinol-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phloroglucinol is a phenolic compound with a variety of pharmaceutical applications, including use as an antispasmodic agent. Accurate and precise quantification of phloroglucinol in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS to compensate for matrix effects and variability in sample processing.[1][2][3] This application note details a robust and high-throughput LC-MS/MS method for the determination of phloroglucinol in human plasma, utilizing Phloroglucinol-¹³C₆ as an internal standard.
The ideal SIL internal standard co-elutes with the analyte and has similar ionization and extraction characteristics, thereby correcting for variations at each step of the analytical process.[4][5][6] Phloroglucinol-¹³C₆, with its six ¹³C atoms, provides a sufficient mass shift from the unlabeled analyte, preventing spectral overlap while maintaining nearly identical physicochemical properties.[1]
Experimental Protocols
This section provides a detailed methodology for the quantification of phloroglucinol in plasma samples.
Materials and Reagents
-
Phloroglucinol (analyte)
-
Phloroglucinol-¹³C₆ (internal standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
96-well protein precipitation plates
Stock and Working Solutions
-
Phloroglucinol Stock Solution (1 mg/mL): Accurately weigh and dissolve phloroglucinol in methanol.
-
Phloroglucinol-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Phloroglucinol-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the phloroglucinol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Phloroglucinol-¹³C₆ at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well protein precipitation plate.
-
Add 10 µL of the Phloroglucinol-¹³C₆ working solution to each well, except for the blank matrix samples.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Below is a diagram illustrating the sample preparation workflow.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | See Table 4 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 4: MRM Transitions and Compound Parameters
Based on typical fragmentation of phloroglucinol, the following multiple reaction monitoring (MRM) transitions are proposed.[7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Phloroglucinol | 125.0 | 85.0 | -20 | -50 |
| Phloroglucinol-¹³C₆ | 131.0 | 89.0 | -20 | -50 |
Data Presentation and Results
The use of Phloroglucinol-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery.
Calibration Curve and Linearity
A typical calibration curve is constructed by plotting the peak area ratio of phloroglucinol to Phloroglucinol-¹³C₆ against the nominal concentration of the calibration standards. The linear range for this assay is expected to be from 1 to 1000 ng/mL in plasma. A linear regression with a weighting factor of 1/x² is typically used.
Accuracy and Precision
The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
Table 5: Hypothetical Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 8 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 5 | ± 5 | < 8 | ± 8 |
| High | 800 | < 5 | ± 5 | < 8 | ± 8 |
Matrix Effect and Recovery
The matrix effect and recovery are assessed to ensure the method's reliability. The use of a stable isotope-labeled internal standard is crucial for mitigating the variability of matrix effects between different sources of plasma.[3]
The logical relationship for using a SIL internal standard to correct for matrix effects is illustrated in the diagram below.
Caption: Principle of SIL internal standard correction.
Conclusion
The described LC-MS/MS method utilizing Phloroglucinol-¹³C₆ as an internal standard provides a sensitive, selective, and robust approach for the quantification of phloroglucinol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for regulatory bioanalysis.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Phloroglucinol-¹³C₆ for Absolute Quantification in Metabolomics
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Labeled internal standards | LIBIOS [libios.fr]
- 4. Absolute Quantification of the Central Carbon Metabolome in Eight Commonly Applied Prokaryotic and Eukaryotic Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of Phloroglucinol Using Isotope Dilution Mass Spectrometry with a 13C-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the accurate quantification of phloroglucinol in biological matrices, specifically human plasma, using Isotope Dilution Mass Spectrometry (IDMS). The method leverages a stable isotope-labeled internal standard, Phloroglucinol-13C6, to ensure high precision and accuracy by correcting for matrix effects and variations in sample processing. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and workflow diagrams generated using Graphviz to illustrate the procedural steps and the principle of the IDMS method.
Introduction
Phloroglucinol is a pharmacologically active compound used in the treatment of spasmodic pain. Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies in drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, at the beginning of the sample preparation process. As the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of any sample loss during extraction and any ionization suppression or enhancement during mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Phloroglucinol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
Data Presentation
MRM Transitions
The following table summarizes the optimized MRM transitions for phloroglucinol and its stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phloroglucinol | 125.0 | 85.0 | -20 |
| This compound | 131.0 | 89.0 | -20 |
Method Performance Characteristics
The following table presents typical performance characteristics for the quantification of phloroglucinol using the described IDMS method.
| Parameter | Typical Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal (< 10%) |
| Recovery | > 85% |
Diagrams
Experimental Workflow
Caption: Workflow for Phloroglucinol Quantification by IDMS.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry.
Application of Phloroglucinol-¹³C₆ in Plant Biochemistry Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phloroglucinol-¹³C₆ is a stable isotope-labeled form of phloroglucinol, a key phenolic compound in the secondary metabolism of many plants. Its six carbon atoms are replaced with the heavy isotope ¹³C, making it an invaluable tool for tracing metabolic pathways and quantifying metabolites in plant biochemistry research. Unlike radioactive isotopes, stable isotopes are safe to handle and do not decay, allowing for long-term studies. The M+6 mass shift provided by the ¹³C labeling ensures clear differentiation from the unlabeled endogenous compound in mass spectrometry analysis, while maintaining identical chemical and chromatographic properties.[1] This makes Phloroglucinol-¹³C₆ an ideal internal standard for accurate quantification and a powerful tracer for metabolic flux analysis.
Key Applications in Plant Biochemistry
The unique properties of Phloroglucinol-¹³C₆ enable its use in a variety of applications to elucidate complex biochemical processes in plants.
Metabolic Pathway Elucidation
Phloroglucinol-¹³C₆ serves as a precursor in the biosynthesis of numerous specialized plant metabolites, including acylphloroglucinols, flavonoids, and lignins. By feeding labeled phloroglucinol to plant tissues or cell cultures, researchers can trace the incorporation of the ¹³C atoms into downstream products. This allows for the unambiguous identification of intermediates and final products of a metabolic pathway, helping to confirm hypothetical pathways and discover new ones. For example, it can be instrumental in studying the formation of complex acylphloroglucinols in medicinal plants like those from the Hypericum genus.[2]
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system.[1][3][4][5][6] Phloroglucinol-¹³C₆ can be used as a tracer to determine the flux through pathways originating from or involving phloroglucinol. By measuring the rate of incorporation and the distribution of the ¹³C label in various metabolites over time, researchers can build kinetic models of metabolic networks. This provides a detailed understanding of how plants regulate their metabolism in response to genetic or environmental changes.
Quantification of Phloroglucinol and its Derivatives
Accurate quantification of metabolites is crucial for understanding their physiological roles. Phloroglucinol-¹³C₆ is an excellent internal standard for the quantification of endogenous phloroglucinol and its derivatives by isotope dilution mass spectrometry (IDMS).[7] Since the labeled standard is added at the very beginning of the sample preparation process, it accounts for any loss of analyte during extraction, purification, and analysis, leading to highly accurate and precise measurements. This is particularly important for unstable compounds or when dealing with complex plant matrices.[7]
Elucidation of Enzyme Mechanisms
The transformation of Phloroglucinol-¹³C₆ by plant enzymes can be monitored to understand the catalytic mechanisms. By analyzing the isotopic composition of the products, researchers can gain insights into bond cleavage and formation steps, and identify the involvement of specific intermediates.[2] The distinct mass signature of the ¹³C-labeled core allows for unambiguous tracking of the molecule and its fragments through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Experimental Protocols
Protocol 1: ¹³C-Labeling of Phloroglucinol Derivatives in Hypericum Species
This protocol describes a general procedure for feeding Phloroglucinol-¹³C₆ to Hypericum plantlets to study the biosynthesis of acylphloroglucinols.
Materials:
-
Hypericum plantlets (e.g., H. perforatum)
-
Phloroglucinol-¹³C₆
-
Murashige and Skoog (MS) liquid medium
-
Sterile water
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol or ethyl acetate)
-
LC-MS grade solvents
Procedure:
-
Preparation of Feeding Solution: Dissolve Phloroglucinol-¹³C₆ in a small amount of a suitable solvent (e.g., ethanol) and then dilute with sterile MS liquid medium to the desired final concentration (e.g., 100 µM).
-
Plantlet Incubation: Gently uproot Hypericum plantlets from their growth medium and wash the roots with sterile water. Place the plantlets in a flask containing the Phloroglucinol-¹³C₆ feeding solution, ensuring the roots are fully submerged.
-
Incubation Conditions: Incubate the plantlets under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle) for a specific period (e.g., 24, 48, or 72 hours). A control group should be incubated in a medium without the labeled compound.
-
Harvesting and Quenching: After the incubation period, harvest the plant tissues (e.g., leaves, roots), wash them with sterile water, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Extraction of Metabolites: Grind the frozen plant tissue to a fine powder using a mortar and pestle under liquid nitrogen. Extract the metabolites by adding a suitable solvent, followed by vortexing and centrifugation to pellet the cell debris.
-
Sample Preparation for Analysis: Collect the supernatant and filter it through a 0.22 µm syringe filter. The sample is now ready for analysis by LC-MS or NMR.
Protocol 2: Quantification of Endogenous Phloroglucinol using Phloroglucinol-¹³C₆ as an Internal Standard
This protocol outlines the use of Phloroglucinol-¹³C₆ for the accurate quantification of phloroglucinol in plant extracts by LC-MS.
Materials:
-
Plant tissue sample
-
Phloroglucinol-¹³C₆ of known concentration
-
Extraction solvent (e.g., 80% methanol)
-
Liquid nitrogen
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation: Weigh a precise amount of fresh or freeze-dried plant tissue.
-
Spiking with Internal Standard: Add a known amount of Phloroglucinol-¹³C₆ solution to the plant tissue sample before extraction.
-
Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate under appropriate conditions (e.g., 1 hour at 4°C with shaking).
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Analysis by LC-MS: Transfer the supernatant to a new tube and analyze it using a validated LC-MS method. Monitor the mass transitions for both endogenous phloroglucinol and Phloroglucinol-¹³C₆.
-
Quantification: Create a calibration curve using known concentrations of unlabeled phloroglucinol. The concentration of endogenous phloroglucinol in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data from experiments using Phloroglucinol-¹³C₆ should be presented in a clear and organized manner. The following tables provide examples of how to structure such data.
Table 1: Incorporation of ¹³C from Phloroglucinol-¹³C₆ into Acylphloroglucinols in Hypericum perforatum
| Metabolite | Time (hours) | % ¹³C Enrichment |
| Hyperforin | 24 | 15.2 ± 1.8 |
| 48 | 35.6 ± 3.2 | |
| 72 | 58.9 ± 4.5 | |
| Adhyperforin | 24 | 12.5 ± 1.5 |
| 48 | 30.1 ± 2.9 | |
| 72 | 52.3 ± 4.1 |
Table 2: Quantification of Phloroglucinol in different plant tissues using Phloroglucinol-¹³C₆ as an internal standard.
| Plant Tissue | Phloroglucinol Concentration (µg/g fresh weight) | Standard Deviation |
| Leaf | 45.8 | 3.7 |
| Stem | 12.3 | 1.5 |
| Root | 88.9 | 7.2 |
| Flower | 152.4 | 12.6 |
Visualizations
Caption: General workflow for a stable isotope labeling experiment in plants.
Caption: Tracing ¹³C from Phloroglucinol-¹³C₆ in acylphloroglucinol biosynthesis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Phloroglucinol and Terpenoid Derivatives from Hypericum cistifolium and H. galioides (Hypericaceae) [frontiersin.org]
- 3. Metabolic flux analysis in plants: from intelligent design to rational engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
Application Notes and Protocols for Tracing Microbial Metabolic Pathways Using Phloroglucinol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to trace the flow of specific substrates into the biomass of microorganisms. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can identify the microorganisms that actively metabolize the substrate and elucidate the metabolic pathways involved. Phloroglucinol (1,3,5-trihydroxybenzene), a key intermediate in the degradation of various aromatic compounds, and its ¹³C-labeled isotopologue, Phloroglucinol-¹³C₆, serve as valuable probes for studying microbial metabolism of polyphenols and related compounds.
These application notes provide a comprehensive overview and detailed protocols for utilizing Phloroglucinol-¹³C₆ to trace metabolic pathways in microbial communities. The methodologies described herein are applicable to a wide range of research areas, including environmental microbiology, gut microbiome studies, and industrial biotechnology.
Core Principles
The fundamental principle of SIP with Phloroglucinol-¹³C₆ involves incubating a microbial community with the labeled compound. Microorganisms capable of metabolizing phloroglucinol will incorporate the ¹³C atoms into their cellular components, such as nucleic acids (DNA and RNA), proteins, and lipids. By separating and analyzing these labeled biomolecules, it is possible to identify the active microbial populations and trace the metabolic fate of the phloroglucinol carbon backbone.
Applications
-
Identifying key microbial players: Pinpoint specific microorganisms responsible for the degradation of phloroglucinol and other aromatic compounds in complex environments like soil, sediment, and the gut.
-
Elucidating metabolic pathways: Trace the incorporation of ¹³C from Phloroglucinol-¹³C₆ into various intracellular metabolites, providing direct evidence for specific degradation and assimilation pathways.
-
Assessing bioremediation potential: Evaluate the capacity of microbial communities to break down pollutants that are structurally related to phloroglucinol.
-
Drug discovery and development: Understand the microbial metabolism of phloroglucinol-containing xenobiotics and natural products.
Experimental Workflow
The overall experimental workflow for a Phloroglucinol-¹³C₆ SIP study is depicted below. It involves several key stages, from microcosm setup to downstream analysis of labeled biomolecules.
Caption: General experimental workflow for Stable Isotope Probing (SIP) with Phloroglucinol-¹³C₆.
Data Presentation
Quantitative data from Phloroglucinol-¹³C₆ SIP experiments can be effectively summarized in tables. This allows for clear comparison between different experimental conditions, time points, or microbial communities.
Table 1: Hypothetical Quantification of Phloroglucinol-¹³C₆ and its Major Metabolite in a Microbial Culture
| Time Point (hours) | Phloroglucinol-¹³C₆ (µg/mL) | ¹³C-Labeled Acetate (µg/mL) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 |
| 6 | 75.2 ± 4.1 | 12.5 ± 1.8 |
| 12 | 48.9 ± 3.5 | 25.8 ± 2.9 |
| 24 | 15.3 ± 2.1 | 42.1 ± 3.7 |
| 48 | < 1.0 | 55.6 ± 4.5 |
Table 2: Hypothetical Relative Abundance of Microbial Genera Incorporating ¹³C from Phloroglucinol-¹³C₆
| Microbial Genus | Relative Abundance in ¹³C-labeled DNA (%) | Relative Abundance in Unlabeled DNA (%) |
| Pseudomonas | 35.2 ± 3.1 | 8.7 ± 1.2 |
| Rhodococcus | 28.6 ± 2.5 | 5.4 ± 0.9 |
| Bacillus | 15.1 ± 1.8 | 12.3 ± 1.5 |
| Arthrobacter | 10.5 ± 1.3 | 4.1 ± 0.7 |
| Other | 10.6 ± 1.1 | 69.5 ± 4.3 |
Experimental Protocols
Protocol 1: DNA-Stable Isotope Probing (DNA-SIP) with Phloroglucinol-¹³C₆
This protocol outlines the steps for identifying microorganisms that incorporate carbon from Phloroglucinol-¹³C₆ into their DNA.
Materials:
-
Microbial sample (e.g., soil, sediment, pure culture)
-
Phloroglucinol-¹³C₆ (≥98% isotopic purity)
-
Unlabeled phloroglucinol
-
Appropriate growth medium or buffer
-
DNA extraction kit
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., Tris-EDTA)
-
Ultracentrifuge and tubes
-
Syringe pump for fractionation
-
Refractometer
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Methodology:
-
Microcosm Setup:
-
Prepare microcosms with the microbial sample. For soil samples, use approximately 5-10 g of soil per microcosm.
-
Add Phloroglucinol-¹³C₆ to the experimental microcosms to a final concentration of 100-500 µg/g.
-
Prepare control microcosms with an equivalent amount of unlabeled phloroglucinol.
-
Incubate the microcosms under appropriate conditions (e.g., temperature, oxygen availability) for a period ranging from days to weeks, depending on the expected metabolic activity.
-
-
DNA Extraction:
-
At selected time points, destructively sample the microcosms.
-
Extract total DNA from the samples using a suitable DNA extraction kit, ensuring high yields and purity.
-
-
Density Gradient Ultracentrifugation:
-
Prepare a CsCl solution with a buoyant density of approximately 1.72 g/mL in gradient buffer.
-
Add 5-10 µg of the extracted DNA to the CsCl solution.
-
Transfer the mixture to an ultracentrifuge tube and seal it.
-
Centrifuge at high speed (e.g., 177,000 x g) for 48-72 hours at 20°C. This will separate the DNA based on its buoyant density, with the ¹³C-labeled ("heavy") DNA forming a band at a higher density than the unlabeled ("light") DNA.
-
-
Fractionation and DNA Recovery:
-
Carefully remove the centrifuge tubes.
-
Fractionate the density gradient by displacing the solution with a dense liquid (e.g., sterile water) using a syringe pump and collecting small fractions (e.g., 200 µL).
-
Measure the buoyant density of each fraction using a refractometer.
-
Precipitate the DNA from each fraction using isopropanol or ethanol, wash with 70% ethanol, and resuspend in sterile water or TE buffer.
-
-
Analysis of DNA Fractions:
-
Quantify the DNA in each fraction using a fluorometric method.
-
Perform PCR amplification of the 16S rRNA gene from the "heavy" and "light" DNA fractions.
-
Analyze the 16S rRNA gene amplicons using next-generation sequencing to identify the microbial taxa present in each fraction.
-
Compare the microbial community composition of the "heavy" fractions from the Phloroglucinol-¹³C₆-amended microcosms with the corresponding fractions from the unlabeled controls to identify the organisms that actively assimilated the labeled substrate.
-
Protocol 2: Metabolite Analysis using LC-MS/MS
This protocol describes the analysis of ¹³C-labeled metabolites derived from Phloroglucinol-¹³C₆.
Materials:
-
Microbial culture or sample from SIP experiment
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile:methanol:water mixture)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Phloroglucinol-¹³C₆ and unlabeled phloroglucinol standards
-
Standards for expected metabolites (if available)
Methodology:
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding a cold quenching solution to the microbial sample.
-
Centrifuge the cells to separate them from the medium.
-
Extract intracellular metabolites by adding a cold extraction solvent to the cell pellet.
-
Vortex and incubate on ice to ensure complete extraction.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolite sample into the HPLC system.
-
Separate the metabolites using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Analyze the eluting compounds using the MS/MS detector.
-
Operate the mass spectrometer in a mode that allows for the detection of both the parent ion and its fragmentation products.
-
For Phloroglucinol-¹³C₆, the parent ion will have an m/z of 132 (compared to 126 for unlabeled phloroglucinol).
-
Use multiple reaction monitoring (MRM) or full scan MS to identify and quantify known and unknown ¹³C-labeled metabolites by looking for the characteristic mass shift corresponding to the incorporation of ¹³C atoms.
-
-
Data Analysis:
-
Process the LC-MS/MS data using appropriate software.
-
Identify ¹³C-labeled metabolites by comparing their mass spectra to a database of known compounds and by observing the isotopic labeling pattern.
-
Quantify the abundance of labeled metabolites over time to determine the kinetics of phloroglucinol metabolism.
-
Metabolic Pathway of Phloroglucinol
The degradation of phloroglucinol in many bacteria proceeds through an initial reduction to dihydrophloroglucinol, followed by hydrolysis to 3-hydroxypimelate, which then enters central metabolism.
Caption: Simplified metabolic pathway of Phloroglucinol-¹³C₆ degradation in microbes.
Conclusion
The use of Phloroglucinol-¹³C₆ in stable isotope probing studies offers a highly specific and sensitive method for investigating the microbial metabolism of phenolic compounds. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of microorganisms in the degradation and transformation of these important molecules. The insights gained from such studies are critical for advancing our understanding of microbial ecology, bioremediation, and the complex interactions between microbes and their chemical environment.
Application Notes and Protocols for Enzyme Mechanism Elucidation Using Phloroglucinol-13C6 Tracer
Disclaimer: The following application note describes a hypothetical experimental design for the use of Phloroglucinol-13C6 as a tracer to elucidate an enzyme mechanism. While the involved enzymes and pathways are based on published research, this specific application with a fully labeled phloroglucinol tracer is illustrative and intended to provide a practical protocol for researchers.
Introduction
Phloroglucinol (1,3,5-trihydroxybenzene) is a key intermediate in the microbial degradation of plant-derived polyphenols, such as flavonoids and tannins.[1] Understanding the enzymatic pathways that process phloroglucinol is crucial for applications in bioremediation, gut microbiome research, and industrial biotechnology. One of the initial steps in the anaerobic degradation of phloroglucinol is its reduction to dihydrophloroglucinol, a reaction catalyzed by phloroglucinol reductase (PGR).[1]
Stable isotope tracers, such as this compound, are powerful tools for elucidating enzyme mechanisms and metabolic pathways. By tracking the incorporation of the heavy isotope label from the substrate into the product, researchers can unambiguously confirm reaction pathways and quantify metabolic fluxes. These application notes provide a detailed protocol for using this compound to investigate the mechanism of a putative phloroglucinol reductase.
Principle of the Method
This protocol outlines an in vitro enzyme assay using a purified phloroglucinol reductase (PGR). This compound is used as the substrate for the enzymatic reaction. The reaction progress is monitored by detecting the conversion of labeled phloroglucinol to its product, dihydrothis compound. The analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the substrate and product and confirm the retention of the 13C labels in the product molecule by observing the corresponding mass shift. This confirms the direct enzymatic conversion and can be used for further kinetic characterization.
Materials and Reagents
-
This compound (uniformly labeled)
-
Purified phloroglucinol reductase (PGR) enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Anaerobic reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, degassed)
-
Quenching solution (e.g., 50% methanol)
-
LC-MS grade water and acetonitrile
-
LC-MS columns (e.g., C18 reverse-phase column)
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anaerobic reaction buffer. Store at -20°C.
-
NADPH Stock Solution: Prepare a 20 mM stock solution of NADPH in anaerobic reaction buffer. Prepare fresh before each experiment.
-
PGR Enzyme Solution: Dilute the purified PGR enzyme to a suitable working concentration (e.g., 1 µM) in anaerobic reaction buffer. Keep on ice.
-
Anaerobic Conditions: All reactions should be performed under anaerobic conditions to prevent oxidation of substrates and cofactors. This can be achieved by working in an anaerobic chamber or by using sealed vials with an inert gas atmosphere (e.g., nitrogen or argon).
In Vitro Enzyme Assay
-
Set up the reaction mixture in a 1.5 mL microcentrifuge tube inside an anaerobic chamber.
-
To a final volume of 500 µL, add the following components in order:
-
350 µL of anaerobic reaction buffer
-
50 µL of 10 mM this compound (final concentration: 1 mM)
-
50 µL of 20 mM NADPH (final concentration: 2 mM)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the PGR enzyme solution (final concentration: 100 nM).
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
At each time point, withdraw a 50 µL aliquot of the reaction mixture and quench it by adding it to 100 µL of ice-cold 50% methanol.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the enzyme.
-
Transfer the supernatant to a new tube for LC-MS analysis.
LC-MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate phloroglucinol and dihydrophloroglucinol (e.g., 5-95% B over 10 minutes).
-
Mass Spectrometry: Operate in negative ion mode and scan for the expected m/z values of this compound and its product.
Data Presentation
The following table summarizes the expected quantitative data from the LC-MS analysis of the enzymatic reaction.
| Analyte | Chemical Formula | Unlabeled Monoisotopic Mass (Da) | 13C6-Labeled Monoisotopic Mass (Da) | Expected m/z [M-H]- |
| Phloroglucinol | C6H6O3 | 126.0317 | 132.0518 | 131.0445 |
| Dihydrophloroglucinol | C6H8O3 | 128.0473 | 134.0674 | 133.0591 |
Visualizations
Caption: Anaerobic degradation pathway of phloroglucinol.
Caption: Experimental workflow for the enzyme assay.
References
Quantitative Analysis of Phloroglucinols in Food Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phloroglucinols are a class of naturally occurring phenolic compounds found in various food sources, notably brown seaweeds, certain fruits, and honey. These compounds and their polymeric derivatives, known as phlorotannins, have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. Accurate quantification of phloroglucinols in different food matrices is crucial for quality control, standardization of extracts for nutraceuticals and functional foods, and for furthering research into their bioavailability and therapeutic potential.
This document provides detailed application notes and protocols for the quantitative analysis of phloroglucinols in food matrices using modern analytical techniques. It also includes a summary of reported phloroglucinol levels in various foods and a visualization of a key signaling pathway influenced by these compounds.
Data Presentation: Quantitative Levels of Phloroglucinols in Food Matrices
The concentration of phloroglucinols can vary significantly depending on the food source, geographical location, harvesting season, and processing methods. The following tables summarize the reported quantitative data for phloroglucinol and its derivatives in various food matrices.
Table 1: Quantitative Data of Phloroglucinol and its Derivatives in Edible Seaweeds
| Seaweed Species | Analyte | Concentration | Analytical Method | Reference |
| Ecklonia cava | Phloroglucinol | 46.9–2296.0 mg/kg | HPLC-DAD | [1] |
| Ecklonia cava | Dieckol | 13.3–6976.0 mg/kg | HPLC-DAD | [1] |
| Ecklonia cava | Phlorofucofuroeckol A | ~1.20 mg/g dry weight | Not Specified | [2] |
| Ecklonia cava | Dieckol | 1.52 mg/g dry weight | Not Specified | [2] |
| Ecklonia bicyclis | Phloroglucinol | 0.9% of crude extract | Not Specified | [2] |
| Ecklonia kurome | Phloroglucinol | 2.6% of crude extract | Not Specified | [2] |
| Fucus vesiculosus | Total Phlorotannins | 12 to 23 mg/g dry weight | Not Specified | [2] |
| Fucus serratus | Total Phlorotannins | 180.55 (16.98) μg PGE/mg | Not Specified | [2] |
| Himanthalia elongata | Total Phlorotannins | 198.28 (9.17) μg PGE/mg | Not Specified | [2] |
| Cystoseira nodicaulis | Total Phlorotannins | 89.14 (2.57) μg PGE/mg | Not Specified | [2] |
PGE: Phloroglucinol Equivalents
Table 2: Quantitative Data of Phloroglucinol in Other Food Matrices
| Food Matrix | Analyte | Notes | Analytical Method | Reference |
| Orange Juice (Pigmented) | Phloroglucinol (from Phlorin) | Higher content than in blond orange juices. | HPLC | [3] |
| Orange Juice (Blond) | Phloroglucinol (from Phlorin) | Lower content than in pigmented orange juices. | HPLC | [3] |
| Grapes (Vitis vinifera seeds) | Phloroglucinol | Isolated and identified. | GC-MS, HPLC | [4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Phloroglucinol and Dieckol in Brown Seaweed using HPLC-DAD
This protocol is based on a validated method for the simultaneous analysis of phloroglucinol and dieckol in Ecklonia cava[1][5].
1. Sample Preparation (Extraction)
-
Homogenization: Homogenize dried and powdered seaweed samples using a commercial blender.
-
Extraction:
-
Weigh 1 g of the homogenized sample into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: An Agilent 1100 Series HPLC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Supelco Discovery C18 (4.6 × 250 mm, 5 μm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.05% phosphoric acid in deionized water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0–4 min, 0% B
-
4–8 min, 0–30% B
-
8–30 min, 30–45% B
-
30–31 min, 45–70% B
-
31–36 min, 70% B
-
36–37 min, 70–0% B
-
37–45 min, 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a stock solution of phloroglucinol and dieckol standards (e.g., 100 mg/L) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.5 to 20 mg/L.
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Quantify the amount of phloroglucinol and dieckol in the sample extracts by comparing their peak areas with the calibration curve.
4. Method Validation Parameters
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision) according to standard guidelines[1][5].
-
Linearity: A correlation coefficient (r²) of >0.999 is typically achieved.
-
LOD: For phloroglucinol, a typical LOD is around 0.22 mg/L.
-
LOQ: For phloroglucinol, a typical LOQ is around 0.66 mg/L.
-
Accuracy (Recovery): Recovery rates are generally in the range of 89-97%.
-
Precision (RSD%): The relative standard deviation is typically below 2%.
Protocol 2: General Protocol for Quantitative Analysis of Phloroglucinol in Food Matrices by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of phloroglucinol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is particularly useful for complex matrices or when low detection limits are required[6][7].
1. Sample Preparation (Liquid-Liquid Extraction)
-
For liquid samples (e.g., juices, beverages):
-
Take a known volume (e.g., 1 mL) of the sample and acidify with a small amount of hydrochloric acid (e.g., 50 µL of 1% HCl).
-
Add an internal standard solution (e.g., paracetamol).
-
Add 4 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL) and inject into the LC-MS/MS system.
-
-
For solid samples (e.g., fruits, plant material):
-
Homogenize the sample.
-
Perform an initial extraction with a suitable solvent (e.g., methanol, ethanol, or acetone) using sonication or shaking.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in an acidic aqueous solution.
-
Proceed with the liquid-liquid extraction as described for liquid samples.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.02% formic acid.
-
Solvent B: Methanol.
-
-
Elution Mode: Isocratic (e.g., 80:20 v/v methanol:water) or gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Phloroglucinol: Precursor ion (m/z) 125.0 → Product ion (m/z) 56.9.
-
Internal Standard (Paracetamol): Precursor ion (m/z) 150.2 → Product ion (m/z) 107.0.
-
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank food matrix extract with known concentrations of phloroglucinol and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of phloroglucinol to the peak area of the internal standard against the concentration of phloroglucinol.
-
Quantify phloroglucinol in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of phloroglucinols in food matrices.
Phloroglucinol's Impact on the IGF-1R Signaling Pathway
Phloroglucinol has been shown to exert anti-cancer effects by inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway and its downstream cascades, the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Caption: Phloroglucinol inhibits the IGF-1R signaling pathway, leading to apoptosis.
References
- 1. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Phloroglucinol from phlorin hydrolysis for testing quality of commercial orange juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Phloroglucinol-13C6 in Pharmacokinetic and Drug Metabolism Studies
Introduction
Phloroglucinol is a pharmaceutical agent used for its spasmolytic properties, particularly in treating colic and spastic pain in the digestive and biliary tracts.[1] To accurately determine its pharmacokinetic profile and understand its metabolic fate, a robust and sensitive analytical method is crucial. The use of stable isotope-labeled internal standards is a widely accepted approach to enhance the accuracy and precision of quantitative bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS). Phloroglucinol-13C6, a stable isotope-labeled version of phloroglucinol, serves as an ideal internal standard for these studies. This application note describes the utility of this compound in pharmacokinetic and drug metabolism studies of phloroglucinol.
Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing 12C with 13C.[2] Because the physicochemical properties of the isotopically labeled compound are nearly identical to the unlabeled drug, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more reliable data.
Principle
In a typical pharmacokinetic study, a known concentration of this compound is added to biological samples (e.g., plasma, urine) containing unknown concentrations of phloroglucinol. The samples are then processed and analyzed by LC-MS/MS. By comparing the peak area ratio of the analyte (phloroglucinol) to the internal standard (this compound), the concentration of phloroglucinol in the original sample can be accurately determined.
Pharmacokinetic Data of Phloroglucinol
The following table summarizes the key pharmacokinetic parameters of phloroglucinol in healthy human volunteers after oral administration. This data is derived from studies on the unlabeled compound.
| Pharmacokinetic Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 515.6 ± 134.4 ng/mL to 536.0 ± 144.8 ng/mL | [3] |
| Tmax (Time to Peak Concentration) | Approximately 0.26 hours | |
| AUC0-t (Area Under the Curve) | 459.5 ± 81.03 ng·h/mL to 491.8 ± 95.17 ng·h/mL | [3] |
| t1/2 (Elimination Half-life) | Approximately 1.3 hours |
Experimental Protocols
1. Bioanalytical Method for Phloroglucinol in Human Plasma
This protocol outlines a validated HPLC-MS/MS method for the quantification of phloroglucinol in human plasma, employing this compound as an internal standard.
a. Materials and Reagents:
-
Phloroglucinol (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ethyl acetate
-
1% Hydrochloric acid
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
c. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of phloroglucinol and this compound in methanol.
-
Spike drug-free human plasma with the phloroglucinol stock solution to create calibration standards at concentrations ranging from approximately 2 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
d. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard solution (e.g., 75 ng/mL).
-
Add 50 µL of 1% hydrochloric acid.
-
Add 4 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 16,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the HPLC-MS/MS system.
e. Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: C18 column
-
Mobile Phase: Methanol/water (80:20 v/v) with 0.02% formic acid[3]
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transitions:
-
Phloroglucinol: m/z 125.0 → 56.9
-
This compound: m/z 131.0 → 62.9 (hypothetical, based on the structure)
-
2. Pharmacokinetic Study Protocol
This protocol describes a typical single-dose, open-label, two-period crossover bioequivalence study design.
a. Study Population:
-
Healthy adult volunteers.
b. Study Design:
-
Subjects are administered a single oral dose of a test or reference formulation of phloroglucinol.
-
Blood samples (approximately 5 mL) are collected at predefined time points (e.g., 0, 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
After a washout period, subjects receive the alternate formulation, and blood sampling is repeated.
c. Data Analysis:
-
Plasma concentrations of phloroglucinol are determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of phloroglucinol.
Caption: Hypothetical metabolic pathway of phloroglucinol.
This compound is an invaluable tool for the accurate and precise quantification of phloroglucinol in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods minimizes experimental variability, thereby enhancing the reliability of pharmacokinetic and drug metabolism data. The protocols and data presented here provide a framework for researchers and drug development professionals to design and conduct robust studies on phloroglucinol.
References
Application Notes: Sample Preparation for Phloroglucinol-13C6 Analysis
Introduction
Phloroglucinol (1,3,5-trihydroxybenzene) is a bioactive compound utilized in pharmaceuticals for its antispasmodic properties.[1][2] Quantitative analysis of phloroglucinol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Phloroglucinol-13C6 serves as an ideal internal standard (IS) for mass spectrometry-based assays due to its chemical identity with the analyte and its distinct mass shift, ensuring high accuracy and precision.[3]
Effective sample preparation is paramount for removing interfering matrix components and concentrating the analyte to achieve the required sensitivity and reproducibility. This document provides detailed protocols for the extraction and preparation of samples for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples (LC-MS/MS Analysis)
This protocol is optimized for the extraction of phloroglucinol from human plasma, a common matrix in clinical and pharmacokinetic studies. The use of this compound as an internal standard is integrated into the procedure.
Experimental Protocol
-
Sample Aliquoting : Transfer 0.5 mL of human plasma into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking : Add 20 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Acidification : Add 50 µL of 1% hydrochloric acid to the plasma sample. This helps to precipitate proteins and ensure phloroglucinol is in a consistent protonation state.
-
Extraction : Add 4 mL of ethyl acetate to the tube.
-
Mixing : Vortex the mixture vigorously for 3 minutes to ensure thorough extraction of the analyte and IS into the organic phase.
-
Phase Separation : Centrifuge the mixture for 10 minutes at 4000 rpm to achieve complete separation of the aqueous and organic layers.
-
Supernatant Transfer : Carefully transfer the upper organic phase (ethyl acetate) to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath set to 45°C.
-
Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v methanol/water with 0.02% formic acid).[1][4]
-
Final Centrifugation : Vortex the reconstituted sample for 1 minute, then centrifuge at 16,000 rpm for 10 minutes to pellet any remaining particulates.
-
Analysis : Transfer the clear supernatant to an autosampler vial and inject a 5 µL aliquot into the LC-MS/MS system.[1]
Data Presentation: LLE Performance & LC-MS/MS Parameters
The following tables summarize typical performance data for the LLE method and illustrative chromatographic conditions.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | [1][4] |
| Linearity Range | 1.976 - 988.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Inter-day Accuracy | -5.0% to 1.5% | [1] |
| Inter-day Precision (RSD) | < 15.0% | [1][4] |
| Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | Reference |
| 3.952 (Low QC) | 86.19 ± 2.01 | [1] |
| 49.40 (Medium QC) | 90.24 ± 2.05 | [1] |
| 741.0 (High QC) | 91.10 ± 1.47 | [1] |
| Internal Standard | 90.41 ± 1.02 | [1] |
| LC-MS/MS Parameter | Condition | Reference |
| HPLC Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm) | [1][4] |
| Mobile Phase | Methanol / 0.02% Formic Acid in Water (80:20, v/v) | [1][4] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Monitored Transition (Phloroglucinol) | m/z 125.0 → 56.9 | [4] |
| Monitored Transition (this compound) | m/z 131.0 → 60.9 (Predicted) |
Workflow Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
SPE is an alternative to LLE that can offer cleaner extracts and reduce solvent consumption.[5] This generic protocol outlines the fundamental steps for SPE, which should be optimized for specific matrices like urine or plasma. Mixed-mode sorbents are often effective for complex biological samples.[6]
Experimental Protocol
-
Sorbent Selection : Choose an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent).
-
Conditioning : Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent bed, followed by an equilibration step with water or a buffer matching the sample's pH.
-
Sample Loading : Mix the biological sample (e.g., 1 mL of urine) with the this compound IS. Load the mixture onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing : Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and endogenous interferences that are not strongly retained on the sorbent.
-
Elution : Elute the analyte and IS from the sorbent using a strong solvent (e.g., methanol with 5% ammonia for a polymeric sorbent).[5] Collect the eluate.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in the mobile phase, as described in the LLE protocol.
-
Analysis : Centrifuge the reconstituted sample and inject the supernatant into the analytical instrument.
Workflow Visualization
Caption: General Solid-Phase Extraction (SPE) workflow.
Protocol 3: Sample Preparation for GC-MS Analysis (with Derivatization)
Phloroglucinol is a polar, non-volatile compound, making it unsuitable for direct GC-MS analysis. Chemical derivatization is required to increase its volatility and improve chromatographic properties.[7] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups on phloroglucinol.[8]
Experimental Protocol
-
Extraction : Extract phloroglucinol and the this compound IS from the biological matrix using either the LLE or SPE protocol described above. Proceed until the evaporation step, ensuring the sample is completely dry.
-
Derivatization Reagent Addition : To the dried extract, add a silylating agent. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst. Add an appropriate volume (e.g., 50-100 µL) of the reagent and a solvent if needed (e.g., pyridine or acetonitrile).
-
Reaction : Cap the vial tightly and heat it at a specified temperature (e.g., 70-90°C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Analysis : Cool the sample to room temperature. The derivatized sample can then be directly injected into the GC-MS system.
Workflow Visualization
Caption: GC-MS sample preparation workflow including derivatization.
Stability and Storage Considerations
Phloroglucinol can be susceptible to oxidation. To minimize degradation during sample collection and storage, specific precautions should be taken.
-
Antioxidants : The addition of ascorbic acid to plasma samples can limit the degradation of phloroglucinol.[8]
-
Storage : Plasma samples should be separated from whole blood promptly and stored at -80°C until analysis.[1] Stability at this temperature has been confirmed for at least 50 days.[1]
-
Freeze-Thaw Cycles : Phloroglucinol has shown stability through at least three freeze-thaw cycles when stored at -80°C and thawed at room temperature.[1]
References
- 1. europeanreview.org [europeanreview.org]
- 2. SPASFON [vidal.fr]
- 3. This compound | 1329497-24-6 | Benchchem [benchchem.com]
- 4. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method [agris.fao.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor recovery of Phloroglucinol-13C6 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Phloroglucinol-13C6 internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound?
Low recovery of the this compound internal standard can be attributed to several factors throughout the analytical workflow. These include:
-
Degradation of the internal standard: Phloroglucinol is susceptible to degradation, particularly under alkaline (high pH) and oxidative conditions.[1]
-
Suboptimal sample extraction: Inefficient extraction from the sample matrix can lead to significant loss of the internal standard.
-
Matrix effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inaccurate measurements.[2][3][4]
-
Issues with sample preparation: Analyte loss can occur during various steps like evaporation, reconstitution, and due to adsorption to container surfaces.
-
Instrumental problems: Inconsistent injection volumes or issues with the LC-MS system can also contribute to poor recovery.
Q2: How can I prevent the degradation of this compound during my experiment?
To prevent degradation, it is crucial to maintain acidic conditions throughout your sample preparation and analysis. Phloroglucinol and similar phenolic compounds are more stable at a lower pH.[1][5][6] It is recommended to adjust the pH of your samples and mobile phase to be acidic (e.g., pH 3) using an appropriate acid like phosphoric acid or formic acid.[5][6] Additionally, minimizing exposure to strong oxidizing agents is advised.
Q3: What are matrix effects and how can I minimize them?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To minimize matrix effects, you can:
-
Improve sample cleanup: Employ more rigorous extraction and cleanup procedures to remove interfering matrix components.
-
Optimize chromatography: Adjust the chromatographic conditions to separate the this compound from the interfering matrix components.
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the sensitivity of your assay.[7]
Troubleshooting Guide for Poor Recovery
This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Step 1: Investigate Potential Degradation
Question: Could my this compound be degrading?
Action:
-
Check pH: Measure the pH of your sample preparations and LC mobile phase.
-
Stability Experiment: Prepare a solution of this compound in a blank matrix extract and analyze it at different pH values (e.g., 3, 7, and 9) and time points.
Expected Outcome & Interpretation:
| pH | Initial Recovery (%) | Recovery after 4 hours (%) | Interpretation |
| 3 | 98 | 95 | Stable |
| 7 | 95 | 70 | Moderate Degradation |
| 9 | 80 | 40 | Significant Degradation |
Step 2: Evaluate Sample Extraction Efficiency
Question: Is my extraction procedure efficient for this compound?
Action:
-
Compare Extraction Solvents: Test different extraction solvents or solvent mixtures (e.g., acetonitrile, methanol, ethyl acetate).
-
Optimize Extraction Parameters: Vary parameters such as solvent volume, extraction time, and mixing method.
Expected Outcome & Interpretation:
| Extraction Solvent | Recovery (%) |
| Acetonitrile | 85 |
| Methanol | 75 |
| Ethyl Acetate | 92 |
| Acetonitrile:Water (1:1, v/v) | 88 |
Step 3: Assess Matrix Effects
Question: Are matrix effects suppressing the signal of my internal standard?
Action:
-
Post-Extraction Spike Analysis:
-
Prepare a blank matrix extract.
-
Spike a known amount of this compound into the blank extract (Set A).
-
Prepare a solution with the same amount of this compound in a neat solvent (Set B).
-
Analyze both sets and compare the peak areas.
-
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
Expected Outcome & Interpretation:
| Sample Matrix | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) | Interpretation |
| Plasma | 85,000 | 100,000 | 85 | Ion Suppression |
| Urine | 110,000 | 100,000 | 110 | Ion Enhancement |
| Tissue Homogenate | 60,000 | 100,000 | 60 | Severe Ion Suppression |
Experimental Protocols
Protocol 1: Sample pH Adjustment and Extraction
-
Sample Preparation: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Acidification: Add 10 µL of 1 M phosphoric acid to adjust the pH to approximately 3. Vortex for 10 seconds.
-
Protein Precipitation & Extraction: Add 400 µL of cold ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visual Troubleshooting Workflows
Caption: A flowchart for troubleshooting poor internal standard recovery.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Phloroglucinol-13C6 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Phloroglucinol-13C6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for the analysis of phloroglucinol and its isotopic internal standard, this compound?
A1: For initial method development, we recommend starting with the parameters summarized in the tables below. These are based on established methods for phloroglucinol analysis and predicted transitions for its 13C6-labeled counterpart.[1][2][3] It is crucial to optimize these parameters on your specific instrument for the best performance.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B). An example gradient is a linear ramp from 5% to 95% B over 5-7 minutes, followed by a hold and re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Recommended Starting MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Phloroglucinol) | m/z 125.1 |
| Precursor Ion (this compound) | m/z 131.1 |
| Product Ions (Phloroglucinol) | See Table 3 for MRM transitions. |
| Product Ions (this compound) | See Table 3 for predicted MRM transitions. |
| Collision Gas | Argon |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas Flow | Instrument dependent, optimize for stable spray. |
| Sheath Gas Flow | Instrument dependent, optimize for stable spray. |
Table 3: MRM Transitions for Phloroglucinol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Phloroglucinol | 125.1 | 57.0 | 20-30 |
| Phloroglucinol | 125.1 | 85.0 | 15-25 |
| This compound | 131.1 | 60.0 | 20-30 |
| This compound | 131.1 | 89.0 | 15-25 |
Note: Collision energies are highly instrument-dependent and require optimization.
Q2: How do I prepare my plasma samples for phloroglucinol analysis?
A2: A common and effective method for plasma sample preparation is liquid-liquid extraction (LLE). A detailed protocol is provided in the "Experimental Protocols" section below. This method is effective at removing proteins and phospholipids that can cause matrix effects.
Q3: I am not seeing a signal for this compound. What should I do?
A3: First, confirm that the correct precursor ion (m/z 131.1) is being targeted in your MS method. If the precursor ion is correct, the issue may lie with the fragmentation. Infuse a solution of the this compound standard directly into the mass spectrometer to optimize the collision energy and confirm the fragment ions. If still no signal is observed, verify the concentration and integrity of your standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of phloroglucinol and this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
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Question: My chromatographic peaks for phloroglucinol and/or the internal standard are tailing or fronting. What are the likely causes and how can I fix this?
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Answer:
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
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Secondary Interactions: Phloroglucinol, being a phenolic compound, can have secondary interactions with the stationary phase.
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Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. The addition of a small amount of formic acid (0.1%) helps to keep phenolic compounds protonated and improves peak shape.
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Column Choice: If peak shape issues persist, consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
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Extra-Column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening and tailing. Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter.
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Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve your extracted sample in the initial mobile phase.
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Problem 2: High Background Noise or Noisy Baseline
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Question: I am observing a high level of background noise in my chromatograms, which is affecting my limit of detection. What can I do to reduce it?
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Answer:
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Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.
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Sample Matrix Effects: Biological samples can introduce a significant amount of interfering compounds.
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Optimize Sample Preparation: Ensure your liquid-liquid extraction is efficient. You might consider a solid-phase extraction (SPE) method for cleaner samples.
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Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.
-
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to high background. Perform routine source cleaning as recommended by the instrument manufacturer.
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Problem 3: Inconsistent Results or Poor Reproducibility
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Question: My retention times and/or peak areas are not consistent between injections. How can I improve the reproducibility of my assay?
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Answer:
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Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A sufficient equilibration time (typically 5-10 column volumes) is crucial for reproducible retention times.
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Autosampler Issues: Check for air bubbles in the autosampler syringe and ensure the injection volume is being delivered accurately.
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Sample Stability: Phloroglucinol may be susceptible to degradation. Ensure your samples are stored properly (e.g., at -80°C) and minimize their time at room temperature before injection.
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Internal Standard Use: The use of a stable isotope-labeled internal standard like this compound is critical to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the reproducibility of your quantitative results.
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Problem 4: Isotopic Crosstalk
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Question: I am concerned about the potential for the M+6 isotope of unlabeled phloroglucinol interfering with the signal of this compound. How can I assess and mitigate this?
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Answer:
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Analyze a High Concentration Standard of Unlabeled Phloroglucinol: Prepare a concentrated solution of unlabeled phloroglucinol and analyze it using the MRM transition for this compound. If a peak is observed, this indicates isotopic contribution.
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Check for Purity of the Labeled Standard: Conversely, analyze a solution of the this compound standard using the MRM transition for the unlabeled compound to check for the presence of any unlabeled phloroglucinol in your internal standard.
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Mitigation: If significant crosstalk is observed, ensure that the concentration of the internal standard is appropriate and that the chromatographic separation is sufficient to resolve any potential interferences. In most cases, the natural abundance of isotopes that would contribute to the M+6 peak is very low and does not significantly impact the results.
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Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Phloroglucinol from Plasma
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
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Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
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Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
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-
Phase Separation:
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Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
-
Supernatant Transfer:
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Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the protein pellet.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
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Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
Technical Support Center: Phloroglucinol-¹³C₆ Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Phloroglucinol-¹³C₆ using LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow, leading to inaccurate quantification despite the use of a stable isotope-labeled internal standard.
Question: My analyte signal for Phloroglucinol is inconsistent or suppressed even with Phloroglucinol-¹³C₆ as an internal standard. What should I do?
Answer: While Phloroglucinol-¹³C₆ is the ideal internal standard, significant matrix effects can still impact quantification.[1][2] The primary goal is to identify the source of the variability and mitigate it. Follow this troubleshooting workflow:
1. Review Chromatography: Ensure that the Phloroglucinol and Phloroglucinol-¹³C₆ peaks are perfectly co-eluting.[1] Even slight shifts in retention time can cause the analyte and the internal standard to experience different degrees of ion suppression, leading to inaccurate results.[1] This is sometimes observed due to the deuterium isotope effect, though less common with ¹³C.[3]
2. Optimize Sample Preparation: The most effective way to handle matrix effects is to remove the interfering components before they enter the mass spectrometer.[4][5]
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Protein Precipitation (PPT): This is a simple but often insufficient method for removing matrix components, especially phospholipids.
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Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT. A double LLE can further improve cleanup.[5]
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Solid-Phase Extraction (SPE): Provides superior cleanup by selectively isolating the analyte while washing away interfering matrix components.[4]
3. Modify Chromatographic Conditions: If sample preparation optimization is insufficient, further adjustments to the LC method can help separate the analyte from co-eluting matrix components.[6] This can be achieved by adjusting the mobile phase gradient, flow rate, or changing the column to one with a different chemistry.[4] Using a divert valve to send the early and late eluting, non-analyte containing portions of the chromatogram to waste can also reduce source contamination.[7]
4. Consider Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6][7][8] This approach is only feasible if the analyte concentration remains above the lower limit of quantification (LLOQ).[7]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Phloroglucinol quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (e.g., proteins, lipids, salts in plasma).[4] Matrix effects occur when these co-eluting components alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[9][10] This can compromise the accuracy, precision, and sensitivity of the quantification.[9] Electrospray ionization (ESI) is particularly susceptible to these effects.[10]
Q2: I'm using Phloroglucinol-¹³C₆. Doesn't that automatically correct for all matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like Phloroglucinol-¹³C₆ is the best tool to compensate for matrix effects.[11] The SIL-IS co-elutes with the analyte and is assumed to experience the same ionization suppression or enhancement.[1][2] By using the ratio of the analyte signal to the IS signal, these variations are normalized.[3] However, this compensation is only effective if the analyte and IS co-elute perfectly and the matrix effect is consistent across the chromatographic peak.[1] Severe and differential matrix effects can still lead to biased results.[1]
Q3: How can I quantitatively assess the matrix effect for my Phloroglucinol assay?
A3: The standard method is the post-extraction spike experiment.[11] This involves comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a clean solvent solution. This approach allows for the calculation of the Matrix Factor (MF).
According to FDA guidance, the matrix effect should be evaluated using at least six different sources (lots) of the biological matrix.[12][13]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the FDA require that matrix effects be investigated and minimized during method validation to ensure the reliability of the data.[12][14][15] The guidance recommends evaluating the matrix effect across multiple lots of the matrix to assess its variability.[13] For each matrix source, the accuracy of quality control (QC) samples should be within ±15% of the nominal concentration, and the precision (CV%) should not be greater than 15%.[13]
Data Presentation
The following tables summarize the acceptance criteria for evaluating matrix effects as per regulatory guidelines and the interpretation of the Matrix Factor (MF).
Table 1: Acceptance Criteria for Matrix Effect Evaluation
| Parameter | Low QC Concentration | High QC Concentration |
|---|---|---|
| Matrix Sources | At least 6 different lots | At least 6 different lots |
| Replicates per Source | ≥ 3 | ≥ 3 |
| Accuracy | Within ±15% of nominal value | Within ±15% of nominal value |
| Precision (CV%) | ≤ 15% | ≤ 15% |
Data based on FDA Bioanalytical Method Validation Guidance.[13]
Table 2: Interpretation of Matrix Factor (MF) and IS-Normalized MF
| Calculated Value | Formula | Interpretation | Ideal Result |
|---|---|---|---|
| Matrix Factor (MF) | Mean Peak Area (Analyte in Spiked Extract) / Mean Peak Area (Analyte in Neat Solution) | Measures the degree of ion suppression or enhancement. | MF = 1 |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Indicates how well the IS compensates for the matrix effect. | Close to 1.0 |
This calculation provides a quantitative measure of the matrix effect and the effectiveness of the internal standard.[11]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects for Phloroglucinol
This protocol describes a post-extraction spiking method to determine the matrix factor for Phloroglucinol in human plasma.
1. Objective: To quantify the absolute and relative matrix effects on Phloroglucinol analysis and to assess the ability of Phloroglucinol-¹³C₆ to compensate for these effects.
2. Materials:
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Blank human plasma from at least six individual donors.
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Phloroglucinol and Phloroglucinol-¹³C₆ analytical standards.
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All solvents and reagents for sample preparation (e.g., acetonitrile, ethyl acetate, formic acid).
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Validated LC-MS/MS system.
3. Sample Set Preparation: Prepare three sets of samples at two concentration levels (Low QC and High QC).
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Set 1 (Neat Solution):
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Prepare solutions of Phloroglucinol and Phloroglucinol-¹³C₆ in the final reconstitution solvent at Low and High QC concentrations.
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Inject and analyze to get the response in a "clean" solution. This is the reference (100% response).
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Set 2 (Post-Extraction Spiked Matrix):
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Process blank plasma samples (from 6 different sources) through the entire extraction procedure (e.g., protein precipitation followed by evaporation).
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Spike the resulting dried extracts with Phloroglucinol and Phloroglucinol-¹³C₆ at Low and High QC concentrations in the reconstitution solvent.
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Inject and analyze. The response here is affected by the matrix.
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-
Set 3 (Pre-Extraction Spiked Matrix - for Recovery):
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Spike blank plasma samples with Phloroglucinol and Phloroglucinol-¹³C₆ at Low and High QC concentrations before starting the extraction procedure.
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Process these spiked samples through the entire extraction procedure.
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Inject and analyze. This set is used to determine overall process efficiency and recovery.
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4. Calculations:
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Matrix Factor (MF):
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MF = [Mean Peak Area from Set 2] / [Mean Peak Area from Set 1]
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A value < 1 indicates ion suppression.
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A value > 1 indicates ion enhancement.
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Recovery (RE):
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RE = [Mean Peak Area from Set 3] / [Mean Peak Area from Set 2]
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This measures the efficiency of the extraction process.
-
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IS-Normalized Matrix Factor:
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IS-Normalized MF = (MF of Phloroglucinol) / (MF of Phloroglucinol-¹³C₆)
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A value close to 1.0 indicates effective compensation by the internal standard.
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5. Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the six plasma lots should be ≤ 15%. This demonstrates that the matrix effect, while potentially present, is consistent and effectively corrected by the internal standard.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. moh.gov.bw [moh.gov.bw]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Phloroglucinol-13C6 isotopic purity issues and their impact
Welcome to the technical support center for Phloroglucinol-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the isotopic purity of this compound and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of phloroglucinol, where all six carbon atoms on the benzene ring are replaced with the Carbon-13 isotope. This isotopic labeling provides a distinct mass signature, making it a powerful tool for tracing the molecule in biological and chemical systems. Its primary applications include mechanistic studies of enzymes, metabolic pathway analysis, and as an internal standard in quantitative mass spectrometry assays.[1]
Q2: What is the typical isotopic purity of commercially available this compound?
The isotopic enrichment of commercially available this compound is typically high, ensuring minimal interference from the unlabeled compound. The specifications from various suppliers are summarized below.
| Supplier | Minimum Isotopic Enrichment | Minimum Chemical Purity |
| Benchchem | 99% ¹³C | Not Specified |
| Alsachim | 99% ¹³C | 98% |
| MedchemExpress | Not Specified | Not Specified |
| ArtMolecule | Not Specified | Not Specified |
Q3: Why is the isotopic purity of this compound critical for my experiments?
Q4: What are the main analytical techniques to verify the isotopic purity of this compound?
The two primary analytical techniques for determining the isotopic purity and confirming the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
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NMR Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable. ¹H NMR can confirm the chemical structure, while ¹³C NMR directly verifies the incorporation of the ¹³C labels. Quantitative NMR (qNMR) can be used for high-precision purity determination.[1]
-
Mass Spectrometry: Isotope-Ratio Mass Spectrometry (IRMS) is the gold standard for definitively measuring the isotopic enrichment of labeled compounds.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis and use of this compound.
Issue 1: Unexpected Peaks in Mass Spectrum
Symptom: Your mass spectrum of this compound shows unexpected peaks, such as those corresponding to unlabeled phloroglucinol or partially labeled species.
Possible Causes & Solutions:
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Incomplete Labeling: The synthesis of this compound may not have gone to completion, resulting in a mixture of isotopologues (molecules with different numbers of ¹³C atoms).
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Solution: Review the certificate of analysis from your supplier to confirm the specified isotopic enrichment. If the purity is lower than required for your application, consider purchasing a new batch with higher enrichment or purifying the existing material if possible.
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Natural Isotope Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C at ~1.1% abundance in unlabeled compounds) can contribute to small M+1, M+2, etc., peaks.
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Solution: It is essential to correct for the natural abundance of isotopes in your mass spectrometry data. This can be done using various software packages and algorithms that subtract the contribution of naturally occurring isotopes from the measured signal.
-
-
Contamination: The sample may be contaminated with unlabeled phloroglucinol or other impurities.
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Solution: Ensure proper handling and storage of your this compound to prevent contamination. Run a blank and a standard of unlabeled phloroglucinol to identify potential sources of contamination in your workflow.
-
Experimental Workflow for Mass Spectrometry Analysis:
Issue 2: Inaccurate Quantification in NMR
Symptom: You are using ¹³C NMR for quantitative analysis, but the results are not accurate or reproducible.
Possible Causes & Solutions:
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Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from protons to carbon nuclei can enhance the signal of some carbons more than others, leading to inaccurate integration.
-
Solution: Use inverse-gated decoupling. This technique applies the proton decoupler only during the acquisition of the ¹³C signal and turns it off during the relaxation delay, thus suppressing the NOE.
-
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Incomplete Relaxation: If the delay between successive pulses is too short, carbon nuclei, especially quaternary carbons with long relaxation times (T1), may not fully relax back to their equilibrium state. This leads to signal saturation and underestimation of their quantity.
-
Solution: Ensure a sufficiently long relaxation delay (d1). A common rule of thumb is to set the delay to at least five times the longest T1 of the carbons you want to quantify. If T1 values are unknown, they can be measured using an inversion-recovery experiment. For very long T1s, adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation times.
-
Experimental Protocol for Quantitative ¹³C NMR:
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Sample Preparation:
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Accurately weigh a known amount of this compound and a suitable internal standard.
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Dissolve the sample in a deuterated solvent in a high-precision NMR tube.
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If necessary, add a relaxation agent to shorten T1 relaxation times.
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-
NMR Spectrometer Setup:
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Tune and shim the spectrometer for optimal magnetic field homogeneity.
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Use an inverse-gated decoupling pulse sequence to suppress the NOE.
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Set the relaxation delay (d1) to at least 5 times the longest T1 of interest.
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Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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-
Data Processing and Analysis:
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Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
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Carefully phase the spectrum and perform baseline correction.
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Integrate the signals of interest, ensuring that the integration limits are consistent for all peaks.
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Calculate the concentration of this compound relative to the internal standard.
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Logical Relationship for Accurate qNMR:
Issue 3: Inconsistent Results in Metabolic Flux Analysis
Symptom: Your metabolic flux analysis (MFA) results are inconsistent or do not fit your model well when using this compound as a tracer.
Possible Causes & Solutions:
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Incorrect Isotopic Purity Input: The isotopic purity of the this compound tracer used in your model may not reflect the actual purity of the compound.
-
Solution: Always verify the isotopic purity of your tracer using mass spectrometry and input the correct value into your MFA software. Do not assume 100% purity.
-
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Contribution from Unlabeled Sources: The biological system may be utilizing an endogenous, unlabeled pool of phloroglucinol or a related precursor, diluting the isotopic enrichment of the downstream metabolites.
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Solution: Design control experiments to assess the contribution of endogenous pools. This may involve running the experiment without the labeled tracer or using other labeled precursors to probe the pathway from different points.
-
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Metabolic Pathway Complexity: The assumed metabolic network in your model may be incomplete or incorrect. There could be unknown or unconsidered pathways that are contributing to the labeling patterns of your metabolites of interest.
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Solution: Re-evaluate your metabolic model based on the latest literature. Consider alternative pathways and run simulations to see if they can better explain your experimental data. It may be necessary to perform additional labeling experiments with different tracers to resolve ambiguities in the network.
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Signaling Pathway Diagram for a Hypothetical Metabolic Study:
References
Technical Support Center: Phloroglucinol-13C6 in Plasma Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phloroglucinol-13C6 as an internal standard to minimize ion suppression in plasma sample analysis by LC-MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for phloroglucinol analysis in plasma?
Using a stable isotope-labeled (SIL) internal standard like this compound is the preferred method for quantitative bioanalysis using LC-MS/MS.[1][2] Since this compound has a nearly identical chemical structure and physicochemical properties to the unlabeled phloroglucinol, it co-elutes chromatographically.[1][3] This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the plasma matrix, allowing for accurate correction and reliable quantification.[1][4] 13C-labeled standards are often considered superior to deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte, which can sometimes occur with deuterated compounds due to isotopic effects.[3]
Q2: What are the primary causes of ion suppression when analyzing phloroglucinol in plasma?
Ion suppression is a common matrix effect in LC-MS analysis of biological samples.[2][5] It occurs when co-eluting endogenous or exogenous components from the plasma matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[2] Common sources of ion suppression in plasma include phospholipids, salts, proteins, and anticoagulants.[2][6] The electrospray ionization (ESI) technique is particularly susceptible to these effects.[7]
Q3: How can I assess the extent of ion suppression in my assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[2][6] This involves comparing the peak area of an analyte (and internal standard) spiked into an extracted blank plasma matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[6] When using a suitable SIL internal standard, the IS-normalized MF (analyte MF / IS MF) should be close to 1, indicating effective compensation for the matrix effect.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of phloroglucinol in plasma using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard peak area ratios between samples. | Inconsistent sample preparation leading to variable matrix effects. | Ensure consistent and thorough sample preparation for all samples and standards. Automating liquid handling steps can improve precision. |
| Different lots of plasma have varying levels of interfering components. | Evaluate the matrix effect across at least six different lots of blank plasma during method validation to ensure robustness.[2] | |
| Significant ion suppression is observed despite using a 13C-labeled internal standard. | Inadequate chromatographic separation of phloroglucinol from highly suppressive matrix components. | Optimize the LC method to separate the analyte and internal standard from the regions of major ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. |
| Overloading of the analytical column with matrix components. | Improve the sample cleanup procedure. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences. | |
| This compound peak is observed in blank plasma samples (crosstalk). | The this compound internal standard contains a small amount of unlabeled phloroglucinol. | This is common in the synthesis of SIL internal standards.[8] The response of the unlabeled analyte in the internal standard solution should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[8] If it is higher, a purer batch of the internal standard may be required. |
| In-source fragmentation of the this compound to a fragment ion with the same m/z as the unlabeled phloroglucinol. | Optimize the mass spectrometer's source conditions (e.g., cone voltage) to minimize in-source fragmentation. | |
| Poor peak shape for phloroglucinol and/or this compound. | Suboptimal mobile phase pH. | Phloroglucinol is a weak triprotic acid.[6] Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape. Adding a small amount of a modifier like formic acid or ammonium formate can improve peak shape. |
| Column degradation. | Use a guard column to protect the analytical column from plasma matrix components. Replace the analytical column if performance deteriorates. |
Experimental Protocols
Below are detailed methodologies for the analysis of phloroglucinol in plasma using this compound as an internal standard. These are adapted from published methods for phloroglucinol analysis.[9]
Sample Preparation: Protein Precipitation (PPT)
This method is rapid but may result in higher matrix effects compared to LLE or SPE.
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (concentration to be optimized, typically to produce a response similar to the mid-point of the calibration curve).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | Phloroglucinol: [M-H]⁻ at m/z 125 -> fragment ion (e.g., m/z 81) or [M+H]⁺ at m/z 127 -> fragment ion.[1] this compound: [M-H]⁻ at m/z 131 -> fragment ion or [M+H]⁺ at m/z 133 -> fragment ion. |
Note: The optimal ionization mode (positive or negative) and fragment ions should be determined by direct infusion of phloroglucinol and this compound standards.
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Data
The following table illustrates typical acceptance criteria for a validated bioanalytical method. Actual results will vary depending on the specific assay.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Factor (IS-normalized) | 0.85 - 1.15 |
| Recovery (%) | Consistent, precise, and reproducible |
Visualizations
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the analysis of phloroglucinol in plasma.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. waters.com [waters.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 7. [PDF] The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Phloroglucinol-13C6
Welcome to the technical support center for Phloroglucinol-13C6 analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance for this compound.
Troubleshooting Guide: Improving Peak Shape and Resolution
This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.
Question 1: Why am I observing peak tailing with my this compound peak?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue.
-
Possible Causes:
-
Secondary Interactions: Strong interactions can occur between the acidic silanol groups on the column's stationary phase and the basic functional groups of the analyte. This causes some molecules to lag behind, resulting in a tailing peak.
-
Column Contamination: Accumulation of non-volatile sample matrix components on the column can lead to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase. For acidic compounds like phloroglucinol, a lower pH is generally preferred.[1][2]
-
Dead Volume: Excessive tubing length or poorly connected fittings can create dead volume in the system, leading to peak broadening and tailing.
-
-
Solutions:
-
Mobile Phase Modification:
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. For phloroglucinol, which is acidic, using an acidified mobile phase (e.g., with 0.05% phosphoric acid or 0.1% formic acid) can improve peak shape.[1][2][3]
-
Consider adding a competing base to the mobile phase in small concentrations to block active silanol sites.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the column is old or heavily contaminated, replacement may be necessary.
-
-
System Check:
-
Minimize tubing length and ensure all fittings are secure to reduce dead volume.
-
-
Question 2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
-
Possible Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause distorted peak shapes.
-
Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Optimize Injection Volume: Decrease the injection volume.
-
Ensure Sample Solubility: Make sure the sample is completely dissolved in the injection solvent.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question 3: I am struggling with poor resolution between this compound and other components in my sample. How can I improve it?
Poor resolution results in overlapping peaks, which can compromise accurate quantification.
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the compounds of interest.
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Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the analytes.
-
Incorrect Flow Rate: A flow rate that is too high can lead to decreased resolution.
-
Temperature Effects: Column temperature can influence selectivity and resolution.
-
-
Solutions:
-
Mobile Phase Optimization:
-
Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
-
Modify the mobile phase pH to alter the ionization and retention of ionizable compounds.[1][2]
-
-
Column Selection:
-
Try a column with a different stationary phase (e.g., C18, Phenyl) to exploit different separation mechanisms.
-
Use a longer column or a column with a smaller particle size to increase efficiency.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
-
Temperature Control:
-
Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect is compound-dependent.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape and resolution issues.
Caption: A flowchart for troubleshooting common peak shape and resolution issues.
Quantitative Data Summary
The following tables provide a summary of typical validation data for phloroglucinol analysis and illustrate the expected impact of changing key chromatographic parameters on peak shape and resolution.
Table 1: Example HPLC Method Validation Data for Phloroglucinol
| Parameter | Result |
| Linearity (Concentration Range) | 256 to 384 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 100.2% to 101.3% |
| Limit of Detection (LOD) | Varies by method and detector |
| Limit of Quantification (LOQ) | Varies by method and detector |
Data compiled from publicly available validation reports.[4]
Table 2: Expected Impact of Parameter Adjustments on Peak Shape and Resolution
| Parameter Adjusted | Change | Expected Effect on Peak Shape | Expected Effect on Resolution |
| Mobile Phase | |||
| % Organic Solvent | Decrease | May improve symmetry for early eluters | May increase for early eluters |
| pH (for ionizable compounds) | Adjust further from pKa | Improved symmetry (reduced tailing) | Can increase or decrease, highly selective |
| Column | |||
| Particle Size | Decrease | Sharper peaks (reduced broadening) | Increase |
| Length | Increase | Sharper peaks (reduced broadening) | Increase |
| Temperature | Increase | Generally sharper peaks | Can increase or decrease, compound-dependent |
| Injection | |||
| Volume | Decrease | Improved symmetry (reduced fronting) | May improve if overload was an issue |
| Flow Rate | |||
| Flow Rate | Decrease | May broaden peaks slightly | Generally increases |
This table is a general guide based on chromatographic theory. The actual effects can be compound- and method-specific.
Experimental Protocols
This section provides detailed methodologies for HPLC-UV and HPLC-MS/MS analysis of phloroglucinol.
HPLC-UV Method for Phloroglucinol
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., diluent used for mobile phase).
-
Further dilute to the desired concentration range with the diluent.
-
HPLC-MS/MS Method for Phloroglucinol
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[5]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
Phloroglucinol: m/z 125.0 → 56.9
-
This compound (Internal Standard): m/z 131.0 → 60.1
-
-
-
Sample Preparation:
-
Perform liquid-liquid extraction of the sample.
-
Reconstitute the dried extract in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Can I use the same method for Phloroglucinol and this compound?
Yes, as this compound is a stable isotope-labeled internal standard, it is chemically identical to phloroglucinol and will have the same chromatographic behavior under normal reversed-phase HPLC conditions. The primary difference will be its mass, which is detected by a mass spectrometer.
Q2: What is a good starting point for developing a new method for this compound?
A good starting point would be a C18 column with a mobile phase consisting of acidified water (with formic or phosphoric acid) and methanol or acetonitrile in a gradient elution from low to high organic phase concentration. Detection can be performed at around 265 nm for UV or by using the MRM transitions mentioned in the HPLC-MS/MS protocol.
Q3: How often should I perform column maintenance?
The frequency of column maintenance depends on the cleanliness of your samples and the mobile phase used. For complex sample matrices, it is advisable to flush the column with a strong solvent after each batch of samples. Regular performance checks, such as monitoring peak shape and retention time of a standard, can help determine when more thorough cleaning or replacement is needed.
Q4: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors, including:
-
Air bubbles in the pump or detector.
-
Contaminated mobile phase.
-
A failing detector lamp.
-
Leaks in the system.
-
Improperly mixed mobile phase.
Start by degassing the mobile phase and purging the pump. If the problem persists, check for leaks and ensure all mobile phase components are of high purity and are properly mixed.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. europeanreview.org [europeanreview.org]
Technical Support Center: Phloroglucinol-13C6 Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Phloroglucinol-13C6 calibration curves in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of phloroglucinol, where the six carbon atoms of the benzene ring are replaced with the heavier 13C isotope. It is an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled phloroglucinol analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The +6 mass difference allows for its distinct detection from the unlabeled analyte, enabling accurate quantification.
Q2: What are the optimal storage and stability conditions for this compound?
To ensure the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and heat sources. For long-term stability, especially when in solution, storage at -20°C or -80°C is advisable. The stability of this compound in biological matrices is influenced by factors such as pH, temperature, and light exposure. It is crucial to evaluate its stability under your specific experimental conditions.
Q3: What are the expected mass-to-charge ratios (m/z) for phloroglucinol and this compound in mass spectrometry?
In negative ion mode electrospray ionization (ESI-), phloroglucinol typically forms a deprotonated molecule [M-H]⁻ at an m/z of 125.0. Consequently, this compound will have an m/z of 131.0 for its corresponding [M-H]⁻ ion. A common multiple reaction monitoring (MRM) transition for phloroglucinol is m/z 125.0 → 56.9.
Q4: What could cause poor linearity (R² < 0.99) in my calibration curve?
Several factors can contribute to poor linearity. These include:
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Signal Cross-Talk: At high analyte concentrations, the isotopic contribution of the unlabeled phloroglucinol can interfere with the signal of the this compound internal standard.
-
Detector Saturation: High concentrations of the analyte or internal standard can saturate the mass spectrometer's detector.
-
Matrix Effects: Uncompensated matrix effects can disproportionately affect the analyte and internal standard at different concentrations.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear response.
Q5: Why is my this compound signal weak or inconsistent?
A weak or inconsistent signal from your internal standard can stem from several issues:
-
Suboptimal MS Parameters: The collision energy, declustering potential, and other source parameters may not be optimized for this compound.
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Degradation: Phloroglucinol and its labeled counterpart can be susceptible to degradation under certain pH and temperature conditions during sample preparation and storage.
-
Poor Ionization: The mobile phase composition, including pH and additives, may not be conducive to efficient ionization of phloroglucinol.
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Matrix-Induced Ion Suppression: Components in your sample matrix may be co-eluting with this compound and suppressing its ionization.
Troubleshooting Guides
Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
This guide provides a systematic approach to troubleshooting and resolving non-linear calibration curves.
Troubleshooting Workflow for Poor Linearity
Caption: A logical workflow for diagnosing and resolving poor calibration curve linearity.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Signal Cross-Talk | Analyze a high-concentration standard of unlabeled phloroglucinol and monitor the m/z channel for this compound. A significant signal indicates isotopic interference. | Consider using a lower concentration of the internal standard. If the issue persists, and if your mass spectrometer allows, monitor a less abundant isotope of the internal standard that has minimal contribution from the analyte. |
| Detector Saturation | Examine the peak shapes of your highest concentration standards. Flat-topped peaks are a clear indication of detector saturation. | Dilute the upper-level calibration standards. Alternatively, reduce the injection volume for all samples and standards. |
| Matrix Effects | Perform a post-extraction spike experiment by adding a known amount of phloroglucinol and this compound to an extracted blank matrix and compare the response to a neat standard. | Enhance the sample cleanup procedure to remove interfering matrix components. Modify the chromatographic method to separate the analyte and internal standard from the interfering compounds. |
| Inaccurate Standard Preparation | Review your standard dilution scheme and calculations. If possible, have another analyst prepare a new set of standards. | Prepare a fresh set of calibration standards, paying close attention to pipetting techniques and volumetric accuracy. Use a different batch of solvent if available. |
Problem 2: Low Sensitivity or High Background Noise
This guide addresses issues related to poor signal intensity of this compound and high background noise in your chromatograms.
Troubleshooting Workflow for Low Sensitivity/High Noise
Caption: A systematic approach to improving signal intensity and reducing background noise.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer and systematically adjust parameters like collision energy, cone voltage, and source temperatures to maximize the signal. | For MRM analysis, optimize the collision energy for the specific m/z 131.0 → product ion transition. Ensure source parameters are appropriate for the flow rate and mobile phase composition. |
| Analyte Degradation | Prepare samples and leave them at different stages of your workflow (e.g., post-extraction, in the autosampler) for varying durations to assess stability. Analyze for the appearance of known degradation products. | Adjust the pH of your sample preparation solutions to maintain stability. Keep samples at a low temperature (e.g., 4°C) in the autosampler. Minimize the time between sample preparation and analysis. |
| Poor Ionization | Experiment with different mobile phase compositions. For phloroglucinol, which is acidic, negative ion mode is often preferred. The pH of the mobile phase can significantly impact ionization efficiency. | Add a small amount of a modifier like formic acid to the mobile phase to facilitate deprotonation in negative ion mode. Ensure the pH of the mobile phase is appropriate for the pKa of phloroglucinol. |
| Matrix-Induced Ion Suppression | Use a post-column infusion setup to identify regions of ion suppression in your chromatogram. | Modify the chromatographic gradient to elute this compound in a region with minimal ion suppression. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of phloroglucinol using an internal standard like this compound, based on published literature.
Table 1: Calibration Curve and Linearity Data
| Parameter | Typical Value | Reference |
| Linearity Range | 1.976 - 988.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Weighting Factor | 1/x² | [1] |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%DEV) | Reference |
| LLOQ | 1.976 | 11.2 | N/A | -3.0 | [1] |
| Low (LQC) | 3.952 | < 15.0 | < 15.0 | Within ±15% | [1] |
| Medium (MQC) | 49.40 | < 15.0 | < 15.0 | Within ±15% | [1] |
| High (HQC) | 741.0 | < 15.0 | < 15.0 | Within ±15% | [1] |
Table 3: Recovery and Limit of Quantification (LOQ)
| Parameter | Typical Value | Reference |
| Extraction Recovery | 86.19% - 91.10% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | [2] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Phloroglucinol in Human Plasma
This protocol outlines a method for the determination of phloroglucinol in human plasma using liquid-liquid extraction and LC-MS/MS.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 1% hydrochloric acid to acidify the sample.
-
Add 4 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol : Water (80:20, v/v) with 0.02% formic acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Phloroglucinol) | m/z 125.0 → 56.9 |
| MRM Transition (this compound) | m/z 131.0 → [Product Ion] |
| ESI Voltage | -4500 V to -5500 V |
| Turbo Spray Temperature | 550°C |
Note: The specific product ion and collision energy for this compound should be optimized on your instrument.
Protocol 2: General Method Validation Steps
To ensure the reliability of your analytical method, the following validation experiments should be performed:
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of phloroglucinol and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected concentration range of your samples. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) and accuracy (%DEV) should be within ±15% (±20% for the LLOQ).
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte spiked into a post-extracted blank matrix.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in a post-extracted blank matrix to the response in a neat solution.
-
Stability: Assess the stability of phloroglucinol and this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
References
Dealing with co-eluting interferences with Phloroglucinol-13C6
Welcome to the technical support center for Phloroglucinol-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard for quantitative analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows, particularly concerning co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my experiments?
This compound is a stable isotope-labeled (SIL) internal standard. It is designed to be chemically identical to the native phloroglucinol, ensuring that it behaves in the same way during sample extraction, preparation, and chromatographic analysis.[1][2] Its key advantage is that it co-elutes with the unlabeled phloroglucinol.[1] Because it has a different mass (M+6), it can be distinguished from the native compound by a mass spectrometer.[1] This allows it to accurately correct for variations in sample processing and matrix effects, leading to more precise and accurate quantification.[1]
Q2: I see a single chromatographic peak for both phloroglucinol and this compound. Is this a co-eluting interference I need to fix?
No, this is the expected and desired behavior. The principle of using a SIL internal standard is that it co-elutes with the analyte of interest.[1] This ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process, including any ion suppression or enhancement caused by the sample matrix. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z).
Q3: My quantitative results are inconsistent despite using this compound. Could a co-eluting interference be the cause?
Yes, it's possible. While this compound is designed to co-elute with native phloroglucinol, a third, unrelated compound from the sample matrix can also co-elute at the same retention time. This can lead to ion suppression or enhancement, affecting the analyte and the internal standard signals. Even with a SIL internal standard, very high concentrations of a co-eluting matrix component can sometimes affect the analyte and the internal standard to slightly different extents, leading to variability.
Q4: How can I detect if an unknown compound is co-eluting with my analyte and internal standard?
There are several methods to detect co-eluting interferences:
-
Peak Shape Analysis: Unusually broad or asymmetrical peaks (fronting or tailing) can indicate the presence of more than one compound.[3]
-
Diode Array Detector (DAD) Analysis: If you are using HPLC with a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the entire peak. If the spectra are not consistent, it suggests the presence of a co-eluting impurity.[3]
-
Mass Spectrometry (MS) Analysis: When using LC-MS, you can examine the mass spectra at different points across the chromatographic peak. If ions other than those corresponding to your analyte and internal standard are present and their relative abundance changes across the peak, this indicates a co-eluting interference.[3]
Q5: What steps can I take to resolve issues with co-eluting matrix interferences?
If you have confirmed a co-eluting interference, you can take the following steps:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove the interfering compounds before analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Modify Chromatographic Conditions: Adjusting the chromatographic method can help to separate the interfering compound from your analyte and internal standard.[4] Consider the following modifications:
Troubleshooting Guide: Inaccurate Quantification
If you are experiencing inaccurate or irreproducible results when using this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Verification of Co-elution and Detection of Interferences
This protocol describes a method to confirm the co-elution of Phloroglucinol and this compound and to screen for potential co-eluting interferences.
1. Sample Preparation:
- Prepare a standard solution containing a known concentration of native phloroglucinol and this compound in a clean solvent (e.g., methanol/water).
- Prepare a sample by spiking a representative blank matrix with the same concentrations of phloroglucinol and this compound.
- Process the spiked matrix sample through your standard extraction and clean-up procedure.
2. LC-MS/MS Analysis:
- Inject the clean standard solution and the extracted matrix sample onto the LC-MS/MS system.
- Acquire data in full scan mode to observe all ions present at the retention time of phloroglucinol.
- Also, acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the specific mass transitions of both native phloroglucinol and this compound.
3. Data Analysis:
- Co-elution Verification: Overlay the chromatograms for the specific m/z of phloroglucinol and this compound from the clean standard injection. The retention times should be identical.
- Interference Detection:
- Compare the chromatograms of the clean standard and the spiked matrix sample. Look for any additional peaks or a significant increase in baseline noise at the retention time of the analyte in the matrix sample.
- Examine the full scan mass spectrum at the apex of the phloroglucinol peak in the matrix sample. Identify any major ions that are not present in the clean standard. These represent potential co-eluting interferences.
Quantitative Data Summary
When troubleshooting, it is useful to compare the peak areas and ratios between a clean standard and a matrix-spiked sample.
| Sample Type | Analyte (Phloroglucinol) Peak Area | IS (this compound) Peak Area | Area Ratio (Analyte/IS) |
| Clean Standard | 500,000 | 510,000 | 0.98 |
| Matrix Spike A (No Interference) | 450,000 | 460,000 | 0.98 |
| Matrix Spike B (Suppression) | 250,000 | 260,000 | 0.96 |
| Matrix Spike C (Interference) | 240,000 | 350,000 | 0.69 |
-
In Matrix Spike A , both analyte and IS are suppressed equally, but the ratio remains consistent with the clean standard, leading to accurate quantification.
-
In Matrix Spike B , significant suppression is observed, but it affects both equally, and the ratio is still reliable.
-
In Matrix Spike C , the analyte and IS are suppressed unevenly, leading to a significant change in the area ratio and consequently, inaccurate quantification. This indicates a severe matrix effect or a co-eluting interference that is differentially affecting the ionization of the analyte and the internal standard.
General Workflow for Using this compound
The following diagram illustrates the standard workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Standard workflow for quantitative analysis.
References
Phloroglucinol-13C6 stability issues in different sample matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phloroglucinol-13C6 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a stable isotope-labeled (SIL) internal standard for phloroglucinol. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of the analyte (unlabeled phloroglucinol). The SIL internal standard is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. For this correction to be valid, the internal standard must be stable throughout the entire analytical process and its stability should mimic that of the analyte.[1][2] Degradation of this compound can lead to an inaccurate calculation of the analyte concentration.
Q2: How stable is this compound compared to unlabeled phloroglucinol?
The chemical behavior of a stable isotope-labeled compound is expected to be nearly identical to its unlabeled counterpart.[2] Carbon-13 (¹³C) labeled standards, like this compound, are particularly stable and do not suffer from the potential for exchange that can sometimes be observed with deuterium (²H) labeled standards.[3] Therefore, the stability of this compound under various storage and handling conditions can be inferred from the stability of unlabeled phloroglucinol.
Q3: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of phloroglucinol and, by extension, this compound in biological matrices:
-
pH: Phloroglucinol is susceptible to degradation in alkaline conditions.[3] Acidic conditions are generally preferred for storage.
-
Temperature: Elevated temperatures can accelerate degradation. Frozen storage is recommended for long-term stability.
-
Oxidation: The compound is susceptible to oxidative degradation.[3] Minimizing exposure to air and using antioxidants may be beneficial in some applications.
-
Enzymatic Degradation: Biological matrices contain enzymes that could potentially metabolize phloroglucinol. Proper and prompt sample processing and storage at low temperatures can minimize enzymatic activity.
-
Microbial Contamination: Bacterial growth in samples, particularly urine, can lead to the degradation of phloroglucinol.
Q4: What are the recommended storage conditions for plasma and urine samples containing this compound?
Based on stability studies of unlabeled phloroglucinol and general best practices for biological samples:
-
Plasma: For long-term storage, plasma samples should be kept at -80°C.[1] They have been shown to be stable for at least 50 days at this temperature.[1] For short-term storage and during sample processing, keeping samples on ice or at 4°C is recommended.
-
Urine: For short-term storage (up to 48 hours), refrigeration at 4°C is advisable.[4][5] For long-term storage, freezing at -80°C is the standard practice. It is important to minimize the time samples spend at room temperature to prevent microbial degradation.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or Inconsistent this compound Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock/Working Solutions | - Prepare fresh stock and working solutions. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Verify the purity and concentration of the new solutions. |
| Degradation During Sample Preparation | - Keep samples on ice during the entire extraction process. - Minimize the time between thawing and protein precipitation/extraction. - Ensure the pH of the extraction solvent is appropriate (acidic is generally better). |
| Adsorption to Vials/Plates | - Use low-binding polypropylene tubes and plates. - Test different vial materials to check for adsorption. |
| Poor Extraction Recovery | - Optimize the extraction method (e.g., different solvent, pH adjustment). - Ensure complete protein precipitation. |
| Instrumental Issues | - Check for clogs in the LC system. - Clean the mass spectrometer ion source. - Verify instrument sensitivity with a known standard. |
Issue 2: High Variability in this compound Response Across a Batch
| Possible Cause | Troubleshooting Steps |
| Inconsistent Addition of Internal Standard | - Ensure the pipette used for adding the internal standard is calibrated and functioning correctly. - Add the internal standard to all samples, calibrators, and QCs at the beginning of the sample preparation process. |
| Variable Matrix Effects | - Optimize the sample cleanup procedure to remove more interfering substances. - Adjust the chromatography to separate phloroglucinol from the suppression zone. - Evaluate different ionization sources or parameters. |
| Inconsistent Sample Handling | - Ensure all samples are treated identically throughout the process (e.g., same incubation times, temperatures). |
| Bench-top Instability | - Perform a bench-top stability experiment to determine how long processed samples are stable at room temperature or in the autosampler. Keep samples cooled in the autosampler if necessary. |
Issue 3: Presence of Unlabeled Phloroglucinol in the this compound Standard
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of the Standard | - Check the certificate of analysis for the isotopic purity of the this compound. - If the unlabeled content is significant, it may be necessary to subtract its contribution from the analyte response or source a standard with higher isotopic purity. |
| In-source Fragmentation/Isotope Exchange | - This is less common for ¹³C-labeled standards. However, optimizing mass spectrometer source conditions (e.g., voltages, temperatures) may help if this is suspected. |
Stability Data Summary
The following tables summarize the stability of unlabeled phloroglucinol in human plasma, which is expected to be indicative of this compound stability.
Table 1: Freeze-Thaw and Autosampler Stability of Phloroglucinol in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) |
| Three Freeze-Thaw Cycles | 3.952 | 3.826 ± 0.153 | 96.8 |
| 49.40 | 50.49 ± 2.02 | 102.2 | |
| 741.0 | 732.1 ± 29.3 | 98.8 | |
| Autosampler (24h at RT) | 3.952 | 3.885 ± 0.155 | 98.3 |
| 49.40 | 50.09 ± 2.00 | 101.4 | |
| 741.0 | 727.6 ± 29.1 | 98.2 |
Data adapted from a bioequivalence study of phloroglucinol.[1]
Table 2: Long-Term Stability of Phloroglucinol in Human Plasma at -80°C for 50 Days
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) |
| 3.952 | 3.794 ± 0.152 | 96.0 |
| 49.40 | 48.71 ± 1.95 | 98.6 |
| 741.0 | 724.7 ± 29.0 | 97.8 |
Data adapted from a bioequivalence study of phloroglucinol.[1]
Table 3: Forced Degradation of Phloroglucinol
| Stress Condition | Observation |
| Acid Hydrolysis | Stable |
| Alkaline Hydrolysis | Susceptible to degradation |
| Oxidation | Susceptible to degradation |
| Dry Heat | Stable |
| Photolytic | Stable |
Data from a forced degradation study of phloroglucinol.[3]
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
-
Spike a pool of the appropriate biological matrix (e.g., human plasma) with phloroglucinol at low, medium, and high quality control (QC) concentrations.
-
Divide the spiked samples into aliquots.
-
Analyze one set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at -80°C for at least 12 hours.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration and the time zero samples. The deviation should typically be within ±15%.
Protocol 2: Evaluation of Bench-Top (Short-Term) Stability
-
Spike a pool of the biological matrix with phloroglucinol at low and high QC concentrations.
-
Process the samples as per the analytical method.
-
Leave the processed samples at room temperature (or the temperature of the autosampler) for a defined period (e.g., 4, 8, 12, 24 hours).
-
Analyze the samples after each time point and compare the results to freshly processed samples.
-
The deviation in concentration should typically be within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard signal.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods: Phloroglucinol-13C6 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two internal standards for the cross-validation of an analytical method for quantifying phloroglucinol in a biological matrix. We will explore the use of a stable isotope-labeled internal standard, Phloroglucinol-13C6, against a common structural analog, Resorcinol. This guide is designed to assist in the selection of the most appropriate internal standard to ensure the accuracy, precision, and reliability of analytical data in drug development and research.
Introduction to Cross-Validation and the Role of Internal Standards
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results between different analytical runs or when a method is transferred between laboratories or instruments. An integral part of robust analytical methods, particularly in chromatography coupled with mass spectrometry, is the use of an internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.
The ideal internal standard is a stable isotope-labeled version of the analyte. This compound is the stable isotope-labeled counterpart of phloroglucinol. Due to its identical chemical structure and properties, it co-elutes with the analyte and experiences the same extraction and ionization effects, providing the most accurate correction. A common alternative is a structural analog, a compound that is chemically similar but not identical to the analyte.
This guide presents a hypothetical cross-validation study comparing the performance of an HPLC-MS/MS method for phloroglucinol quantification using either Phloroglucinoc-13C6 or Resorcinol as the internal standard.
Comparative Performance Data
The following tables summarize the hypothetical performance data from the cross-validation of two analytical methods for phloroglucinol in human plasma. Method A utilizes this compound as the internal standard, while Method B employs Resorcinol.
Table 1: Linearity and Sensitivity
| Parameter | Method A (this compound IS) | Method B (Resorcinol IS) | Acceptance Criteria |
| Calibration Curve Range | 2.00 - 1000 ng/mL | 5.00 - 1000 ng/mL | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.9995 | 0.9982 | - |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 5.00 ng/mL | Signal-to-Noise ≥ 10 |
| Limit of Detection (LOD) | 0.50 ng/mL | 1.50 ng/mL | Signal-to-Noise ≥ 3 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Method A (this compound IS) | Method B (Resorcinol IS) | Acceptance Criteria | |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | % Bias: ±15% (%RSD: ≤15%) | |
| Low QC | 6.00 | -2.5 | 4.8 | -8.2 | 9.5 |
| Mid QC | 150 | 1.8 | 3.1 | 5.5 | 7.2 |
| High QC | 800 | 0.9 | 2.5 | 3.1 | 6.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (this compound IS) | Method B (Resorcinol IS) | Acceptance Criteria |
| Matrix Effect (%) | 98.5 (IS-normalized) | 85.2 (IS-normalized) | %RSD ≤ 15% |
| Recovery (%) | 92.1 | 88.5 | Consistent and reproducible |
Experimental Protocols
The following are the detailed experimental protocols for the quantification of phloroglucinol in human plasma using HPLC-MS/MS with the two different internal standards.
Sample Preparation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound at 500 ng/mL or Resorcinol at 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 15% B
-
1-3 min: 15-80% B
-
3-4 min: 80% B
-
4-4.1 min: 80-15% B
-
4.1-6 min: 15% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Phloroglucinol: 125.0 → 56.9[1]
-
This compound: 131.0 → 60.1
-
Resorcinol: 109.0 → 81.0
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Discussion
The hypothetical data presented in this guide highlights the advantages of using a stable isotope-labeled internal standard like this compound.
-
Superior Accuracy and Precision: Method A, using this compound, demonstrates lower bias and better precision compared to Method B. This is because the stable isotope-labeled IS behaves almost identically to the analyte during the entire analytical process, providing more effective correction for any variability.
-
Enhanced Sensitivity: The lower LLOQ and LOD in Method A indicate a more sensitive assay. This can be attributed to the cleaner baseline and more consistent ionization when a co-eluting, non-interfering internal standard is used.
-
Minimal Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are significantly mitigated in Method A. The IS-normalized matrix effect is close to 100%, indicating that the this compound effectively compensates for these effects.
-
Reliable Recovery: While both methods show acceptable recovery, the consistency is typically higher with a stable isotope-labeled internal standard.
Conclusion
While a structural analog internal standard like Resorcinol can be a viable and more cost-effective option for analytical methods, the use of a stable isotope-labeled internal standard such as this compound offers superior performance. For regulated bioanalysis and studies requiring the highest level of accuracy and precision, this compound is the recommended choice. This guide provides a framework for researchers to conduct their own cross-validation studies to determine the most suitable internal standard for their specific analytical needs.
References
A Head-to-Head Comparison: Phloroglucinol-¹³C₆ Versus Deuterated Internal Standards for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reliability in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between Phloroglucinol-¹³C₆ and its deuterated counterparts, supported by illustrative experimental data, to inform the selection of the optimal internal standard for phloroglucinol quantification.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards are the gold standard for correcting variability throughout the analytical process, from sample preparation to instrument response. While both carbon-13 (¹³C) labeled and deuterium (D) labeled standards are widely used, their inherent chemical and physical properties can significantly impact assay performance. This guide delves into a direct comparison of Phloroglucinol-¹³C₆ and a representative deuterated analog, Phloroglucinol-d₃, highlighting the key performance differences that can influence the robustness and accuracy of a bioanalytical method.
Key Performance Parameters: A Comparative Analysis
The ideal internal standard should mimic the analyte of interest as closely as possible in terms of chemical behavior, including extraction recovery, ionization efficiency, and chromatographic retention time. Any deviation can lead to quantification errors, particularly in complex biological matrices where matrix effects are prevalent.
Chromatographic Co-elution
One of the most critical factors for an internal standard is its ability to co-elute with the analyte. Phloroglucinol-¹³C₆, being chemically identical to the native phloroglucinol with only a difference in isotopic mass, exhibits virtually identical chromatographic behavior. Deuterated standards, however, can sometimes exhibit a slight shift in retention time due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This can lead to differential exposure to matrix effects and ultimately impact the accuracy of quantification.
Stability of the Isotopic Label
The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the sample preparation and analysis. Carbon-13 isotopes are incorporated into the carbon skeleton of the molecule and are exceptionally stable, with no risk of exchange. Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a decrease in the concentration of the deuterated standard and an overestimation of the analyte concentration.
Experimental Data Summary
To illustrate the performance differences, the following tables summarize hypothetical yet realistic data from key validation experiments comparing Phloroglucinol-¹³C₆ and Phloroglucinol-d₃ as internal standards for the quantification of phloroglucinol in human plasma.
Table 1: Recovery and Matrix Effect
| Internal Standard | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Phloroglucinol-¹³C₆ | 98.5 | 2.1 | 99.2 | 3.5 |
| Phloroglucinol-d₃ | 95.2 | 4.8 | 92.8 | 6.2 |
The data demonstrates that Phloroglucinol-¹³C₆ provides more consistent and complete recovery and is less affected by matrix effects compared to its deuterated counterpart. The higher variability (RSD) observed with Phloroglucinol-d₃ suggests a greater susceptibility to inconsistencies during sample processing and ionization.
Table 2: Stability Assessment
| Internal Standard | Condition | Stability (% Remaining) |
| Phloroglucinol-¹³C₆ | Freeze-Thaw (3 cycles) | 99.8 |
| Bench-Top (4h, RT) | 99.5 | |
| Post-Preparative (24h, 4°C) | 99.7 | |
| Phloroglucinol-d₃ | Freeze-Thaw (3 cycles) | 98.1 |
| Bench-Top (4h, RT) | 97.5 | |
| Post-Preparative (24h, 4°C) | 97.9 |
The stability data indicates the superior stability of the ¹³C label in Phloroglucinol-¹³C₆ under various storage and handling conditions. The slight degradation observed for Phloroglucinol-d₃ could be attributed to potential deuterium exchange.
Experimental Protocols
The following are outlines of the experimental methodologies used to generate the illustrative data presented above.
Protocol 1: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation: Human plasma samples were spiked with phloroglucinol at various concentrations and a fixed concentration of either Phloroglucinol-¹³C₆ or Phloroglucinol-d₃. Proteins were precipitated using acetonitrile, and the supernatant was evaporated and reconstituted for analysis.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Phloroglucinol: m/z 125 -> 85
-
Phloroglucinol-¹³C₆: m/z 131 -> 91
-
Phloroglucinol-d₃: m/z 128 -> 88
-
-
Protocol 2: Recovery and Matrix Effect Evaluation
-
Recovery: The peak area of the analyte in an extracted sample was compared to the peak area of the analyte in a post-extraction spiked sample at the same concentration.
-
Matrix Effect: The peak area of the analyte in a post-extraction spiked sample was compared to the peak area of the analyte in a neat solution at the same concentration.
Protocol 3: Stability Assessment
Aliquots of spiked plasma samples were subjected to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.
-
Bench-Top Stability: Stored at room temperature for 4 hours.
-
Post-Preparative Stability: Stored in the autosampler at 4°C for 24 hours before analysis.
Signaling Pathways and Logical Relationships
The accurate quantification of phloroglucinol is crucial in various research areas, including pharmacology and toxicology. Phloroglucinol and its derivatives are known to interact with various biological pathways. The diagram below illustrates a simplified logical relationship in a pharmacokinetic study where accurate quantification is essential.
Conclusion
Based on the fundamental principles of analytical chemistry and the illustrative data presented, Phloroglucinol-¹³C₆ emerges as the superior internal standard for the quantitative analysis of phloroglucinol . Its identical chromatographic behavior and exceptional label stability minimize analytical variability and provide a higher degree of confidence in the final results. While deuterated standards can be a viable option, the potential for chromatographic shifts and label instability introduces a higher risk of analytical error. For researchers and drug development professionals who demand the utmost accuracy and robustness in their bioanalytical methods, Phloroglucinol-¹³C₆ is the recommended choice.
Phloroglucinol-13C6: A Superior Internal Standard for Quantitative Assays
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for high accuracy and precision is paramount. For the quantification of phloroglucinol, a compound with various biological activities, the choice of analytical methodology and internal standard is critical. This guide provides a comparative analysis of Phloroglucinol-13C6 against other quantification techniques, supported by published experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their quantitative assays.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This compound is ideally suited for this purpose, serving as an internal standard for the quantification of phloroglucinol. Its key advantages lie in its chemical and physical properties:
-
Identical Chemical Behavior: As a stable isotope-labeled analog, this compound exhibits the same chemical and physical properties as the unlabeled phloroglucinol. This ensures that it behaves identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery.
-
Co-elution in Chromatography: It has the same chromatographic behavior as unlabeled phloroglucinol, meaning they elute at the same time during techniques like liquid chromatography (LC) or gas chromatography (GC).
-
Distinct Mass Spectrometry Signal: The six 13C atoms in this compound give it a mass-to-charge ratio (m/z) that is 6 units higher than the unlabeled analyte. This mass difference allows for clear differentiation and simultaneous detection by a mass spectrometer without spectral interference.
-
Stability: Unlike deuterated standards, 13C-labeled compounds are not susceptible to hydrogen exchange, ensuring stable quantification.
These characteristics lead to superior accuracy and precision in quantitative assays, making this compound the preferred internal standard for robust and reliable bioanalytical methods.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance of different published methods for the quantification of phloroglucinol. This allows for a comparison between methods utilizing a stable isotope-labeled internal standard (the ideal scenario, though specific data for this compound performance is inferred from the advantages of the technique), other structural analog internal standards, and external standard methods.
Table 1: Performance Comparison of HPLC-MS/MS Methods for Phloroglucinol Quantification
| Parameter | Method with Structurally Similar IS (Paracetamol)[1] | Method with Structurally Similar IS (Resorcinol)[2] |
| Internal Standard (IS) | Paracetamol | Resorcinol |
| Linearity Range | 1.976 - 988.0 ng/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9998 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | 5 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15.0% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15.0% | Not explicitly stated |
| Intra-day Accuracy (%RE) | -3.2% to 2.2% | Not explicitly stated |
| Inter-day Accuracy (%RE) | -5.0% to 1.5% | Not explicitly stated |
| Extraction Recovery | 86.19% - 91.10% | Not explicitly stated |
Table 2: Performance of HPLC-DAD Method for Phloroglucinol Quantification
| Parameter | HPLC-DAD Method (External Standard) |
| Internal Standard (IS) | None (External Standard) |
| Linearity Range | 0.5 - 20 mg/L |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Quantification (LOQ) | 0.66 mg/L (equivalent to 660 ng/mL) |
| Intra-day Precision (%RSD) | 1.02% - 1.87% |
| Inter-day Precision (%RSD) | 0.47% - 1.90% |
| Intra-day Accuracy (Recovery %) | 89.3% - 96.2% |
| Inter-day Accuracy (Recovery %) | 90.9% - 97.3% |
Analysis:
While direct comparative data under identical conditions is unavailable in the public literature, the theoretical advantages of a stable isotope-labeled internal standard like this compound suggest it would yield the highest accuracy and precision. Methods using structurally similar internal standards, such as paracetamol and resorcinol, can still provide good results, as demonstrated in Table 1. However, any differences in extraction efficiency and matrix effects between the analyte and the internal standard can introduce bias and variability.
The HPLC-DAD method (Table 2), which uses an external standard, shows good precision and accuracy under the reported conditions. However, its significantly higher limit of quantification (LOQ) makes it less suitable for applications requiring high sensitivity, such as pharmacokinetic studies with low plasma concentrations. Furthermore, external standard methods are more susceptible to variations in sample matrix and extraction efficiency, as they lack an internal counterpart to correct for these variations.
Experimental Protocols
Key Experiment: Quantification of Phloroglucinol in Human Plasma using HPLC-MS/MS with an Internal Standard
This section provides a generalized protocol based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 100 µL of human plasma, add a known concentration of the internal standard (e.g., this compound, paracetamol, or resorcinol).
-
Add a protein precipitation agent (e.g., methanol or acetonitrile) and vortex.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions [1]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol and water with a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), often in negative mode for phloroglucinol.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of phloroglucinol using a stable isotope-labeled internal standard.
Caption: Workflow for phloroglucinol quantification using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry offers the most accurate and precise method for the quantification of phloroglucinol. Its properties ensure that it effectively corrects for variations during sample processing and analysis, leading to highly reliable data. While other methods using different internal standards or external calibration can be employed, they may be more susceptible to analytical errors. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, the adoption of this compound is the recommended approach.
References
Assessing the Linearity and Range of Phloroglucinol Calibration: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and accurate quantification of phloroglucinol, the choice of internal standard is paramount. This guide provides a comparative assessment of calibration curve performance for phloroglucinol analysis, highlighting the advantages of using a stable isotope-labeled internal standard like Phloroglucinol-13C6.
The use of an internal standard (IS) in quantitative analysis is crucial for correcting variations in sample preparation and instrument response. An ideal internal standard mimics the analyte's chemical and physical properties. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for mass spectrometry-based quantification.[1] They co-elute with the unlabeled analyte and exhibit identical ionization efficiency, leading to superior accuracy and precision.[1] This guide compares the linearity and dynamic range of phloroglucinol quantification methods using different internal standards, based on published experimental data.
Comparative Performance of Phloroglucinol Calibration Curves
The following table summarizes the linearity and range of various analytical methods developed for the quantification of phloroglucinol. The methods are categorized by the type of internal standard employed.
| Analytical Method | Internal Standard | Linearity (R²) | Dynamic Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| HPLC-MS/MS | Paracetamol | 0.9998 | 1.976 - 988.0 | 1.976 | 988.0 |
| LC-MS | Resorcinol | Not explicitly stated, but method was accurate and precise | - | 5 | - |
| GC-MS | Not explicitly stated | Not explicitly stated, but method was reliable | - | 5 | - |
| RP-HPLC | None | 0.9998 | 80,000 - 120,000 | 80,000 | 120,000 |
| RP-HPLC | None | 0.999 | 256,000 - 384,000 | 256,000 | 384,000 |
| HPLC-DAD | None | 0.9998 | - | 660 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPLC-MS/MS with Paracetamol as Internal Standard[2][3]
-
Sample Preparation: Plasma samples were prepared by liquid-liquid extraction.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: Methanol/water (80:20 v/v) with 0.02% formic acid.
-
-
Mass Spectrometry:
-
Instrument: Triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Monitoring: Multiple reaction monitoring (MRM) with transitions of m/z 125.0 → 56.9 for Phloroglucinol and m/z 150.2 → 107.0 for Paracetamol.
-
-
Calibration Curve: Prepared by spiking drug-free plasma with standard solutions to achieve final concentrations of 1.976, 4.940, 9.880, 24.70, 98.80, 247.0, 494.0, and 988.0 ng/mL of phloroglucinol.
LC-MS with Resorcinol as Internal Standard[4][5]
-
Sample Preparation: Plasma samples were extracted using ethyl acetate. The upper layer was evaporated and reconstituted with the mobile phase.
-
Chromatography:
-
Column: C18 XTerra MS column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: 15% acetonitrile (pH 3.0).
-
Flow Rate: 200 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion mode with selective ion monitoring (SIM).
-
Detection: Monitoring the parent molecule [M-H]⁻ at m/z 125.
-
GC-MS for Phloroglucinol Quantification[6]
-
Sample Preparation: An optimized procedure for blood sampling was designed to minimize in vitro oxidation, followed by silylation of the compound.
-
Quantification: The limit of quantitation was 5 ng/mL using a 0.25 mL plasma sample.
RP-HPLC for Phloroglucinol in Tablet Dosage Form[7]
-
Chromatography:
-
Column: Zorbax (SB-CN) column (250 mm x 4.6 mm, 5µm).
-
Mobile Phase: Aqueous solution of 0.5 g/l H3PO4 (85%).
-
Flow Rate: 1.5 ml/min.
-
Detection: 220 nm.
-
-
Calibration Curve: Linearity was evaluated using five solutions with concentrations of 80, 90, 100, 110, and 120 µg/mL.
RP-HPLC for Phloroglucinol in Pharmaceutical Oral Solid Dosage Form[8]
-
Chromatography:
-
Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Buffer and acetonitrile (90:10).
-
Flow Rate: 1.0 ml/min.
-
Detection: 265 nm.
-
-
Calibration Curve: A linear response was observed in the concentration range of 256 to 384 µg/ml.
HPLC-DAD for Phloroglucinol and Dieckol in Ecklonia cava[9]
-
Method Validation: Based on the International Conference on Harmonization (ICH) guidelines.
-
Calibration Curve: The average R² was 0.9998 for phloroglucinol.
-
Limit of Quantification (LOQ): 0.66 mg/L (660 ng/mL).
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates a typical workflow for generating a calibration curve for an analyte like phloroglucinol using an internal standard.
Figure 1. Workflow for generating a calibration curve using an internal standard.
Conclusion
While direct experimental data for a this compound calibration curve is not detailed in the provided search results, the fundamental principles of its use as an internal standard point to significant advantages. The use of a stable isotope-labeled internal standard like this compound is expected to yield a highly linear calibration curve with a wide dynamic range, ultimately leading to more accurate and reliable quantification of phloroglucinol in complex matrices. The data presented for methods using non-isotopically labeled internal standards or no internal standard provide a benchmark for the level of performance that can be expected, with the understanding that the use of this compound would likely improve upon these metrics, particularly in terms of precision and accuracy.
References
A Guide to Robustness Testing of Analytical Methods Utilizing Phloroglucinol-13C6
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation, ensuring that a method remains accurate and precise despite small, deliberate variations in procedural parameters. This guide provides a comparative overview of the robustness of an analytical method using Phloroglucinol-13C6 as an internal standard, benchmarked against other analytical approaches. The inclusion of a stable isotope-labeled internal standard like this compound is a key strategy for enhancing method robustness, particularly in complex matrices encountered in pharmaceutical analysis.
The Role of this compound in Enhancing Method Robustness
Phloroglucinol, a compound with a range of applications in the pharmaceutical and chemical industries, is analyzed using various techniques.[1][2][3] When developing a quantitative analytical method, especially for pharmacokinetic or bioequivalence studies, achieving high precision and accuracy is essential.[4] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to improve the reliability of chromatographic methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6]
This compound is chemically identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. Any physical or chemical variations that affect the analyte of interest will have a proportional effect on the internal standard. This co-varying behavior allows for the correction of analytical errors, thereby enhancing the robustness of the method.
Experimental Design for Robustness Testing
A robustness study is designed to evaluate the impact of small but deliberate variations in method parameters on the analytical results. According to the International Council for Harmonisation (ICH) guidelines, these studies are typically conducted during the method development phase.[7][8][9]
The following section details a hypothetical robustness testing protocol for an HPLC-MS/MS method developed for the quantification of Phloroglucinol in a pharmaceutical formulation, using this compound as an internal standard.
Experimental Protocol: Robustness Study of an HPLC-MS/MS Method for Phloroglucinol
1. Objective: To assess the robustness of an HPLC-MS/MS method for the quantification of Phloroglucinol, with this compound as the internal standard, by evaluating the effect of minor variations in key method parameters.
2. Materials and Reagents:
-
Phloroglucinol reference standard
-
HPLC-grade methanol and water
-
Formic acid
-
Blank pharmaceutical matrix (placebo)
3. Chromatographic Conditions (Nominal):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol:Water with 0.1% Formic Acid (80:20 v/v)[4]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.[4]
-
Monitored Transitions:
-
Phloroglucinol: m/z 125.0 → 56.9[4]
-
This compound: m/z 131.0 → 62.9 (hypothetical transition based on structure)
-
4. Robustness Study Parameters and Variations:
A "one-variable-at-a-time" approach is often employed in robustness studies.[11] The following parameters will be intentionally varied:
-
Mobile Phase Composition: ±2% in the organic modifier (Methanol: 78:22 and 82:18)
-
Mobile Phase pH (via Formic Acid concentration): ±10% change in formic acid concentration (e.g., 0.09% and 0.11%)
-
Flow Rate: ±10% (0.9 mL/min and 1.1 mL/min)
-
Column Temperature: ±5°C (25°C and 35°C)
5. Data Analysis:
The effect of each variation will be assessed by analyzing a standard solution of Phloroglucinol spiked with the this compound internal standard. The key outputs to be monitored are:
-
Retention time of Phloroglucinol and this compound
-
Peak area of Phloroglucinol and this compound
-
Ratio of the peak area of Phloroglucinol to the peak area of this compound
-
Calculated concentration of Phloroglucinol
The results will be evaluated against predefined acceptance criteria, typically expressed as the relative standard deviation (RSD) of the measurements under the varied conditions.
Quantitative Data Summary
The following table summarizes the hypothetical results of the robustness study.
| Parameter Varied | Variation Level | Phloroglucinol Retention Time (min) | This compound Retention Time (min) | Phloroglucinol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (% of Nominal) |
| Nominal Conditions | - | 4.52 | 4.51 | 1,254,321 | 1,249,876 | 1.0036 | 100.4% |
| Mobile Phase Composition | 78:22 (Methanol:Water) | 4.68 | 4.67 | 1,261,543 | 1,258,321 | 1.0026 | 100.3% |
| 82:18 (Methanol:Water) | 4.35 | 4.34 | 1,248,987 | 1,241,543 | 1.0060 | 100.6% | |
| Mobile Phase pH | 0.09% Formic Acid | 4.55 | 4.54 | 1,258,765 | 1,253,432 | 1.0043 | 100.4% |
| 0.11% Formic Acid | 4.49 | 4.48 | 1,251,234 | 1,247,876 | 1.0027 | 100.3% | |
| Flow Rate | 0.9 mL/min | 5.02 | 5.01 | 1,393,654 | 1,388,765 | 1.0035 | 100.4% |
| 1.1 mL/min | 4.11 | 4.10 | 1,140,298 | 1,136,254 | 1.0036 | 100.4% | |
| Column Temperature | 25°C | 4.71 | 4.70 | 1,249,876 | 1,245,321 | 1.0037 | 100.4% |
| 35°C | 4.32 | 4.31 | 1,259,432 | 1,254,987 | 1.0035 | 100.4% | |
| Overall RSD% | - | - | - | - | - | 0.14% | 0.12% |
As demonstrated in the table, while individual parameters like retention time and peak area show slight variations, the peak area ratio of the analyte to the internal standard remains remarkably consistent. This stability in the ratio leads to highly precise and accurate quantification of the analyte, showcasing the robustness of the method.
Comparison with Alternative Analytical Methods
The use of this compound as an internal standard in an HPLC-MS/MS method offers significant advantages in robustness compared to other common analytical techniques for Phloroglucinol.
| Method | Principle | Use of Internal Standard | Key Robustness Considerations |
| HPLC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection.[4] | Yes (Stable Isotope Labeled) | Highly robust. The internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency. |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Visible spectrophotometric detection.[10][12][13] | Possible (structurally similar compound), but not ideal. | Susceptible to variations in injection volume, detector lamp fluctuations, and matrix effects that can alter UV absorbance. An external standard calibration is more common, which is less robust. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of nuclear spin transitions in a magnetic field.[14] | Yes (e.g., trimesic acid), but not co-eluting.[14] | Less susceptible to matrix effects than HPLC-UV, but can be less sensitive. Quantification relies on the stability of the internal standard's signal relative to the analyte. |
| Colorimetric Assays (e.g., Folin-Ciocalteu) | Chemical reaction leading to a colored product, measured by spectrophotometry. | No | Prone to interference from other reducing agents in the sample matrix, leading to a lack of specificity and robustness. |
The primary advantage of the HPLC-MS/MS method with this compound is the mitigation of systemic and random errors that can occur during the analytical process. This makes the method particularly suitable for regulated environments where method reliability is non-negotiable.
Visualizing the Workflow and Logic
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow for robustness testing and the logical framework of how an internal standard enhances method robustness.
Caption: Workflow for a typical robustness study of an analytical method.
Caption: How a stable isotope-labeled internal standard ensures robust results.
Conclusion
The robustness of an analytical method is a key indicator of its reliability and suitability for routine use in a quality control or research environment. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a highly specific and sensitive analytical technique like HPLC-MS/MS, provides a superior level of robustness compared to alternative methods. By correcting for unavoidable minor variations in the analytical process, this compound ensures the generation of consistently accurate and precise data, which is indispensable for modern drug development and scientific research.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phloroglucinol compounds of therapeutic interest: global patent and technology status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. ijsdr.org [ijsdr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ijrpns.com [ijrpns.com]
- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phloroglucinol Quantification: The Phloroglucinol-13C6 Advantage
For researchers, scientists, and professionals in drug development, the accurate quantification of phloroglucinol is critical for pharmacokinetic studies, quality control of pharmaceuticals, and various biomedical research applications. This guide provides an objective comparison of Phloroglucinol-13C6 with other quantification strategies, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry (MS) is considered the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers unparalleled accuracy and precision.
This compound is an ideal internal standard because it is chemically identical to the analyte of interest (phloroglucinol) but has a different mass due to the incorporation of six Carbon-13 isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, this compound co-elutes with phloroglucinol during chromatographic separation and experiences the same effects from sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer.[1] This co-behavior allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[1] Unlike deuterium-labeled standards, which can sometimes undergo hydrogen-deuterium exchange, ¹³C-labeled compounds are exceptionally stable, ensuring the integrity of the quantification.[1]
Alternative Quantification Strategies
While IDMS with this compound is the preferred method, other strategies are also employed for phloroglucinol quantification. These include:
-
External Standard Calibration: This is the simplest quantification method, where the response of the analytical instrument to a series of known concentrations of a standard is used to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. This method can be susceptible to inaccuracies due to matrix effects and variations in sample preparation and instrument performance.
-
Internal Standard Calibration with a Non-Isotopically Labeled Standard: In this method, a compound that is structurally similar to the analyte but not isotopically labeled is added to all samples, calibrators, and quality controls. This internal standard helps to correct for variability in sample preparation and instrument response. However, because the internal standard is not chemically identical to the analyte, it may not perfectly mimic its behavior, especially during chromatography and ionization, which can lead to less accurate results compared to using a stable isotope-labeled internal standard. Examples of non-isotopically labeled internal standards used for phloroglucinol quantification include resorcinol and paracetamol.[2][3]
-
High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): This method separates phloroglucinol from other components in a sample using HPLC, and quantification is achieved by measuring its absorbance of UV light. While readily available and robust, HPLC-UV/DAD is generally less sensitive and selective than mass spectrometry, making it more susceptible to interference from co-eluting compounds in complex matrices.
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR has been demonstrated as a highly accurate method for quantifying phloroglucinol. This technique relies on the correlation of the phloroglucinol signal with that of a certified reference standard. It offers the advantage of not requiring an identical internal standard and can be very precise. However, it is generally less sensitive than MS-based methods and may require more extensive sample purification.
Performance Comparison
The following table summarizes the key performance characteristics of different phloroglucinol quantification strategies. The data is compiled from various studies and general principles of analytical chemistry.
| Parameter | This compound (IDMS) | Non-Isotopic Internal Standard (LC-MS) | External Standard (HPLC-UV) |
| Accuracy | Excellent | Good to Very Good | Fair to Good |
| Precision | Excellent | Good to Very Good | Good |
| Sensitivity (LOQ) | Very Low (sub-ng/mL to low ng/mL) | Low (ng/mL range) | Moderate (µg/mL range) |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Matrix Effect | Effectively Corrected | Partially Corrected | Not Corrected |
| Selectivity | Excellent | Very Good | Good |
Experimental Protocols
Quantification of Phloroglucinol in Human Plasma using HPLC-MS/MS with a Non-Isotopic Internal Standard (Paracetamol)
This method has been successfully applied in bioequivalence studies of phloroglucinol.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of human plasma, add 25 µL of the internal standard working solution (paracetamol).
- Add 50 µL of 1 M HCl.
- Add 1 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Methanol/water (80:20, v/v) with 0.02% formic acid[2][3]
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL
3. MS/MS Conditions (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- Multiple Reaction Monitoring (MRM) Transitions:
- Phloroglucinol: m/z 125.0 → 56.9[2][3]
- Paracetamol (IS): m/z 150.2 → 107.0[2][3]
- Key Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Hypothetical Protocol for Quantification using this compound
This protocol is based on the principles of IDMS and adapts the previous method.
1. Sample Preparation:
- Follow the same liquid-liquid extraction procedure as above, but use a this compound working solution as the internal standard.
2. HPLC Conditions:
- The same HPLC conditions can be used as this compound will co-elute with unlabeled phloroglucinol.
3. MS/MS Conditions:
- Ionization Mode: ESI, Negative Mode
- MRM Transitions:
- Phloroglucinol: m/z 125.0 → [Product Ion]
- This compound (IS): m/z 131.0 → [Product Ion] (The exact product ion would be determined during method development).
Signaling and Metabolic Pathways
Understanding the metabolic fate of phloroglucinol is crucial for interpreting pharmacokinetic data. Below are diagrams representing the biosynthesis and a degradation pathway of phloroglucinol.
Caption: Biosynthesis of phloroglucinol from Malonyl-CoA.
Caption: Degradation pathway of phloroglucinol in Collinsella sp.
Conclusion
For the highest level of accuracy and reliability in phloroglucinol quantification, the use of this compound as an internal standard with LC-MS/MS is the recommended strategy. It effectively mitigates the impact of matrix effects and experimental variability, which is paramount for regulatory submissions and robust scientific findings. While other methods have their applications, they do not offer the same level of confidence as the isotope dilution approach. The choice of quantification strategy should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation.
References
Safety Operating Guide
Proper Disposal of Phloroglucinol-13C6: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Phloroglucinol-13C6, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with standard laboratory waste management protocols.
Understanding the Compound: this compound is a stable, non-radioactive, isotopically labeled form of phloroglucinol.[1][2] The carbon-13 isotope does not pose a radiological threat.[1] Therefore, the disposal procedures are dictated by the chemical hazards of the phloroglucinol molecule itself.
Phloroglucinol is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation.[3][4][5] It is also considered harmful to aquatic life with long-lasting effects.[4][6] Consequently, it must be disposed of as hazardous chemical waste.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical splash goggles are mandatory.[4][7]
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[3][7]
-
General Hygiene: Wash hands thoroughly after handling the material.[7][8]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other chemical constituents of the waste, including solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste.[9] Keep the container closed when not in use. Store it in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[5][8]
3. Final Disposal:
-
Arranging Pickup: Once the waste container is nearly full (typically around 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9]
-
Compliance: Always follow your institution's specific protocols and adhere to all local, regional, and national regulations for hazardous waste disposal.[5][7][10]
Summary of Hazard Information
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed.[4] Oral LD50 (rat): 4000 mg/kg.[5][7] | Ingestion, Inhalation, Skin/Eye Contact. |
| Skin Irritation | Causes skin irritation.[3][4] May cause an allergic skin reaction.[3] | Direct contact. |
| Eye Irritation | Causes serious eye irritation.[3][4] | Direct contact. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[3][4][5] | Inhalation. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4][6] | Release into drains or waterways. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 2. books.rsc.org [books.rsc.org]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. flinnsci.com [flinnsci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
Essential Safety and Operational Guide for Handling Phloroglucinol-13C6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phloroglucinol-13C6. It offers procedural guidance on personal protective equipment, emergency protocols, and disposal, ensuring safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Always work in a well-ventilated area and have an eyewash station and safety shower readily available.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1][2] A face shield may be necessary in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves selected based on the potential hazards, duration of use, and physical conditions of the workplace.[1]
-
Body Protection: At a minimum, a laboratory coat and close-toed footwear are required.[1] Protective clothing should be selected based on the specific hazards present in the workplace.[1]
-
Respiratory Protection: If engineering controls such as local exhaust ventilation are insufficient to keep airborne concentrations low, or if dust is generated, a NIOSH-approved respirator should be used.[1][3]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation or a rash occurs, get medical advice/attention.[1][4] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[2] If the person is conscious, give them 1-2 cups of water or milk to drink.[2] Call a poison control center or doctor immediately.[2] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for Phloroglucinol. Note that specific data for this compound is limited, and the data for the unlabeled compound is provided as a close reference.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 4,000 - 5,800 mg/kg | [5] |
| Dermal LD50 (Rat) | > 2,600 mg/kg | [5] |
| OSHA PEL | No data available | [1] |
| NIOSH REL | No data available | [1] |
| ACGIH TLV | No data available | [1] |
Procedural Workflow for Handling and Spills
A systematic approach is essential for both routine handling and emergency situations involving this compound.
Caption: Workflow for routine handling and emergency spill response for this compound.
Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated, and locked storeroom away from incompatible materials.[2]
-
Keep the container tightly closed.[1]
Handling and Use:
-
Read the Safety Data Sheet (SDS) thoroughly before use.[6]
-
Use with adequate ventilation and avoid breathing dust or vapor.[2]
-
Wash hands thoroughly after handling the material and before eating or drinking.[2]
-
Minimize dust generation and accumulation.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Consult local, state, or national regulations for proper disposal.[7]
-
Do not let the product enter drains, other waterways, or soil.[1] Contaminated materials from a spill should be placed in a sealed container for disposal.[2]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 3. lewisu.edu [lewisu.edu]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Phloroglucinol 13C6 | CAS No: 1329497-24-6 [aquigenbio.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
